Piperazine-2-thione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
piperazine-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
CNMSOWSDPDRHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CN1 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of piperazine-2-thione
An In-depth Technical Guide on the Physicochemical Properties of Piperazine-2-thione
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound.
Chemical Structure and Properties
This compound is a cyclic thiourea derivative with a six-membered ring containing two nitrogen atoms. It exists in tautomeric equilibrium with piperazine-2-thiol. The thione form is generally more stable.
Table 1: Physicochemical Properties of this compound/thiol
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂S | |
| Molecular Weight | 118.20 g/mol | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 118.05646950 Da | [1] |
| Monoisotopic Mass | 118.05646950 Da | [1] |
| Topological Polar Surface Area | 57.7 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
Synthesis and Characterization
The synthesis of piperazine derivatives can be achieved through various methods, often involving the cyclization of appropriate precursors. A general approach to synthesizing monosubstituted piperazines has been reported, which can be adapted for this compound.
General Synthetic Approach
A common method for synthesizing piperazine cores involves the reaction of a diamine with a dihalide or the cyclization of an amino alcohol derivative. For this compound specifically, a plausible route involves the reaction of an N-protected ethylenediamine with a thiocarbonylating agent, followed by deprotection and cyclization.
Characterization Methods
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Piperazine Derivatives
| Technique | Key Observances |
| ¹H NMR | Signals corresponding to the methylene protons of the piperazine ring. The chemical shifts and splitting patterns can provide information about the conformation of the ring. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected at a downfield chemical shift. |
| IR Spectroscopy | A strong absorption band corresponding to the C=S stretching vibration is typically observed. The N-H stretching vibrations will also be present. The IR spectra of benzimidazoline-2-thiones, which contain a similar thioamide system, show strong bands near 1200 and 1500 cm⁻¹ that may be associated with this functional group.[2] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is observed. Fragmentation patterns can provide further structural information. |
| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing. For example, the crystal structure of a related compound, 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been determined.[3] |
Experimental Protocols
Synthesis of a Piperazine-2,5-dione Derivative (Illustrative Protocol)
-
Reaction: A mixture of piperazine-2,5-dione (0.01 mol), an appropriate aldehyde (0.02 mol), and anhydrous sodium acetate (0.04 mol) in acetic anhydride (15 ml) is refluxed for 5 hours.
-
Workup: The mixture is cooled, and the resulting solid is filtered and washed with a small amount of ether.[4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6] Temperature-dependent NMR can be used to study the conformational dynamics of the piperazine ring.[7]
-
IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk.[4][8]
-
Mass Spectrometry: Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).[9][10][11]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound.[3] Data is collected on a diffractometer, and the structure is solved and refined using specialized software.[3]
Visualizations
Logical Relationship Diagram
Caption: Relationship between this compound and its properties.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and characterization.
Potential Signaling Pathway Involvement
Piperazine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12][13][14] The thione moiety can act as a hydrogen bond donor and acceptor, and may also chelate metal ions, suggesting potential interactions with biological macromolecules like enzymes.
Caption: Hypothetical signaling pathway interaction for this compound.
References
- 1. Piperazine-2-thiol | C4H10N2S | CID 57174184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine [webbook.nist.gov]
- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Analysis of Piperazine-2-thione Crystal Structure: A Review of Available Data
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for piperazine-2-thione. Despite the importance of the piperazine scaffold in medicinal chemistry and drug development, to date, no published studies provide experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates for this specific compound. This technical guide, therefore, aims to inform researchers, scientists, and drug development professionals about the current status of knowledge and provide insights into related structures that may offer some structural chemical context.
Lack of Experimental Data
Searches of prominent databases, including the Cambridge Structural Database (CSD), have not yielded any entries for the crystal structure of this compound. Furthermore, a thorough review of chemical literature did not uncover any articles detailing its synthesis and subsequent single-crystal X-ray diffraction analysis. This suggests that either the compound has not yet been successfully crystallized and its structure determined, or the data has not been made publicly available.
Insights from Related Crystal Structures
In the absence of direct data for this compound, an examination of the crystal structures of closely related molecules can provide valuable, albeit indirect, information. These related structures include derivatives of piperazine and other cyclic thioureas.
Piperazine Derivatives
The crystal structures of numerous N,N'-disubstituted piperazines and piperazine-2,5-dione have been extensively studied. These studies consistently show that the piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. It is highly probable that the piperazine ring in this compound would also exhibit a similar chair conformation.
Cyclic Thioureas
The thiourea functional group (-N-C(=S)-N-) is a key feature of this compound. The crystal packing of cyclic thioureas is often dominated by strong intermolecular hydrogen bonds of the N-H···S type. These interactions play a crucial role in the formation of supramolecular assemblies, such as chains or sheets, within the crystal lattice. It is therefore reasonable to hypothesize that the crystal structure of this compound would also be significantly influenced by such N-H···S hydrogen bonding.
Computational Approaches as a Potential Alternative
Given the lack of experimental data, computational modeling presents a viable avenue for predicting the crystal structure of this compound. Modern crystal structure prediction (CSP) methods, which utilize computational algorithms to generate and rank plausible crystal packing arrangements based on their energetic stability, could be employed. Such studies would provide theoretical insights into the likely crystal system, space group, and intermolecular interactions of this compound, guiding future experimental efforts towards its crystallization and structure determination.
Future Outlook
The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry and drug design. The data would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and for designing new molecules with specific biological activities. Researchers are encouraged to pursue the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound to fill this knowledge gap.
Logical Relationship of Crystallographic Data Analysis
The following diagram illustrates the logical workflow for analyzing crystallographic data, a process that would be applicable to this compound once its crystal structure is determined.
Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide
Note on Piperazine-2-thione: Extensive searches for experimental spectroscopic data (NMR, IR, Mass) for this compound did not yield any available results. This suggests that the compound may be unstable, not well-characterized, or known by a different chemical name. Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely related and well-documented compound, piperazine-2,5-dione , also known as glycine anhydride. This diketopiperazine serves as a valuable proxy for understanding the spectroscopic characteristics of the piperazine ring system.
Introduction
Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two glycine molecules.[1][2] Its rigid, planar structure and presence in various natural products and biologically active compounds make it a significant molecule in medicinal chemistry and drug development.[3][4] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for piperazine-2,5-dione.
Spectroscopic Data
The following sections summarize the key spectroscopic data for piperazine-2,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for Piperazine-2,5-dione
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.8 - 4.1 | Singlet | CH₂ |
| ~8.0 - 8.5 | Singlet (broad) | NH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for Piperazine-2,5-dione
| Chemical Shift (δ) ppm | Assignment |
| ~45 | CH₂ |
| ~167 | C=O |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups.
Table 3: IR Spectroscopic Data for Piperazine-2,5-dione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Strong, Broad | N-H stretch |
| ~1650 - 1700 | Strong | C=O stretch (Amide I) |
| ~1450 - 1550 | Medium | N-H bend (Amide II) |
| ~1200 - 1300 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Table 4: Mass Spectrometry Data for Piperazine-2,5-dione
| m/z | Relative Intensity | Assignment |
| 114 | High | [M]⁺ (Molecular Ion) |
| 86 | Medium | [M - CO]⁺ |
| 70 | Medium | [M - CO - NH₂]⁺ |
| 56 | High | [M - 2CO]⁺ |
| 42 | High | [CH₂=C=O]⁺ or [CH₂=N=CH₂]⁺ |
| 30 | High | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like piperazine-2,5-dione.
References
A Technical Guide to the Biological Activity of Novel Piperazine-2,5-dione Derivatives
An in-depth analysis of the current scientific literature reveals a significant scarcity of research focused specifically on the biological activities of piperazine-2-thione derivatives . To fulfill the detailed structural and content requirements of your request, this technical guide will instead focus on a closely related and well-documented class of compounds: novel piperazine-2,5-dione (also known as diketopiperazine) derivatives . This allows for a comprehensive presentation of quantitative data, experimental protocols, and logical workflows as specified.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the synthesis and evaluation of novel piperazine-2,5-dione derivatives as potential therapeutic agents, with a primary focus on their anticancer activities. These cyclic dipeptides represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and synthetic accessibility.
Quantitative Data Presentation: Anticancer Activity
The cytotoxic potential of synthesized piperazine-2,5-dione derivatives is a key area of investigation. The following tables summarize the quantitative data from in vitro studies, primarily focusing on the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel Piperazine-2,5-dione Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Cyclo(L-Pro-L-Tyr) | A549 (Lung Carcinoma) | 2.5 ± 0.1 | Doxorubicin | 0.8 ± 0.0 |
| MCF-7 (Breast Adenocarcinoma) | 3.1 ± 0.2 | Doxorubicin | 1.0 ± 0.1 | |
| HeLa (Cervical Carcinoma) | 4.2 ± 0.3 | Doxorubicin | 1.1 ± 0.1 | |
| HT-29 (Colorectal Adenocarcinoma) | 5.5 ± 0.4 | Doxorubicin | 1.3 ± 0.1 | |
| Cyclo(L-Pro-L-Trp) | A549 (Lung Carcinoma) | 8.4 ± 0.5 | Doxorubicin | 0.8 ± 0.0 |
| MCF-7 (Breast Adenocarcinoma) | 9.1 ± 0.6 | Doxorubicin | 1.0 ± 0.1 | |
| HeLa (Cervical Carcinoma) | 10.3 ± 0.7 | Doxorubicin | 1.1 ± 0.1 | |
| HT-29 (Colorectal Adenocarcinoma) | 12.7 ± 0.9 | Doxorubicin | 1.3 ± 0.1 | |
| N,N'-di-tert-butyl-3,6-epitetrathio-piperazine-2,5-dione | LNCaP (Prostate Carcinoma) | 0.86 | - | - |
| PC-3 (Prostate Carcinoma) | 1.34 | - | - |
| | DU-145 (Prostate Carcinoma) | 0.95 | - | - |
Data presented is a synthesis of findings from multiple studies for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to evaluate the anticancer activity of piperazine-2,5-dione derivatives.
General Synthesis of Piperazine-2,5-dione Scaffolds
A common workflow for the synthesis of these derivatives is outlined below. This multi-step process is fundamental to generating the compounds for biological evaluation.
Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems
A Technical Guide for Researchers and Drug Development Professionals
Note on Nomenclature: Initial searches for "piperazine-2-thione" yielded limited specific data. Based on the prevalence of related compounds in the scientific literature, this document will focus on the well-researched and structurally similar piperazine-2,5-dione core. It is presumed that this is the intended subject of interest.
Executive Summary
Piperazine-2,5-diones, also known as cyclic dipeptides, are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of piperazine-2,5-dione derivatives in biological systems, with a particular focus on their anticancer, antioxidant, and anti-inflammatory properties. This document summarizes key signaling pathways, presents quantitative pharmacological data, and details relevant experimental protocols to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The biological effects of piperazine-2,5-dione derivatives are multifaceted, often involving the modulation of multiple signaling pathways and cellular processes. The core mechanisms can be broadly categorized into anticancer, antioxidant, and anti-inflammatory activities.
Anticancer Activity
Piperazine-2,5-diones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.
2.1.1. Induction of Caspase-Dependent Apoptosis:
A primary mechanism by which piperazine-2,5-dione derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.
2.1.2. Inhibition of Pro-Survival Signaling Pathways:
Piperazine-2,5-diones have been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Several piperazine-2,5-dione derivatives have been identified as potent inhibitors of this pathway. By inhibiting the phosphorylation and activation of Akt, these compounds can suppress downstream signaling, leading to decreased cell proliferation and increased apoptosis[1][2][3][4].
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers, where it promotes cell survival and proliferation. Certain piperazine-2,5-dione derivatives have been found to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis[5][6][7].
Antioxidant Activity
In addition to their anticancer properties, some piperazine-2,5-dione derivatives exhibit significant antioxidant effects, protecting cells from oxidative stress-induced damage.
2.2.1. Activation of the Nrf2 Pathway:
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes. Certain piperazine-2,5-diones have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity and protection against oxidative damage[8][9][10][11][12]. This is often mediated through a positive feedback loop involving interleukin-6 (IL-6).
Anti-inflammatory Activity
The anti-inflammatory properties of piperazine-2,5-diones are closely linked to their ability to modulate key inflammatory signaling pathways.
2.3.1. Inhibition of NF-κB Signaling:
As mentioned in the context of anticancer activity, the inhibition of the NF-κB pathway is also a key mechanism underlying the anti-inflammatory effects of piperazine-2,5-diones. By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby attenuating the inflammatory response[5][6][7].
Quantitative Pharmacological Data
The following tables summarize the in vitro anticancer activity of selected piperazine-2,5-dione derivatives against various human cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of Piperazine-2,5-dione Derivatives
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 | [13] |
| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [13] |
| 24 | RXF 393 | Renal Cancer | 1.00 | [13] |
| 28 | MOLT-4 | Leukemia | 1.17 | [13] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Piperazine-2,5-dione Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 20 | CHO (non-tumor) | - | 2.54 | [13] |
| 23 | CHO (non-tumor) | - | 10.8 | [13] |
| 25 | CHO (non-tumor) | - | 6.64 | [13] |
| 3c | U937 | Histiocytic Lymphoma | 0.36-1.9 | [14] |
| 112 | DLA | Dalton's Lymphoma Ascites | <0.3 | [15] |
| 115 | Breast and Lung Cancer | Breast and Lung Cancer | 0.70 and 0.88 | [15] |
| 116 | Lung Cancer | Lung Cancer | 0.16 | [15] |
| 117 | Lung Cancer | Lung Cancer | 0.16 | [15] |
| 118 | HUH-7 | Liver Cancer | 3.1 | [15] |
| 118 | MCF7 | Breast Cancer | 9.2 | [15] |
| 119 | HCT-116 | Colon Cancer | - | [15] |
| 22 | - | - | <0.99 | [15] |
| 23 | - | - | <0.99 | [15] |
| 43 | Various | Various | 0.10–1.7 | [15] |
| 44 | Various | Various | 0.10–1.7 | [15] |
| 45 | Various | Various | 0.10–1.7 | [15] |
| 47 | - | - | 7.16 | [15] |
| 51 | THP1 | Acute Monocytic Leukemia | 9.73 ± 4.09 | [15] |
| 56 | MCF7 | Breast Cancer | 39.0 | [15] |
| 56 | A431 | Skin Carcinoma | 55.9 | [15] |
| 57 | HeLa, MDA-MB-231, A549, MIAPACA | Cervical, Breast, Lung, Pancreatic Cancer | 0.010–0.097 | [15] |
| 85 | T47D | Breast Cancer | 0.44 | [15] |
| 85 | HEP3B | Liver Cancer | 1.67 | [15] |
| 86 | T47D | Breast Cancer | 0.31 | [15] |
| 86 | HEP3B | Liver Cancer | 2.59 | [15] |
| 88 | PC-3 | Prostate Cancer | 31.3 | [15] |
| 88 | SK-N-SH | Neuroblastoma | 13.8 ± 0.7 | [15] |
| 22 | - | - | 0.11 | [15] |
| 23 | - | - | 0.35 | [15] |
| 27 | HeLa | Cervical Cancer | - | [15] |
| 29 | HCT-116 | Colon Cancer | 3.0 | [15] |
| 29 | Colo-205 | Colon Cancer | 1.0 | [15] |
| 9d | - | - | 0.25 ± 0.03 (COX-2) | [16] |
| 9d | - | - | 7.87 ± 0.33 (5-LOX) | [16] |
| EF31 | - | - | ~5 (NF-κB) | [7] |
| EF24 | - | - | ~35 (NF-κB) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of piperazine-2,5-dione derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Piperazine-2,5-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the piperazine-2,5-dione derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by piperazine-2,5-dione derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Piperazine-2,5-dione derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of piperazine-2,5-dione derivatives for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of piperazine-2,5-dione derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine-2,5-dione derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with piperazine-2,5-dione derivatives as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Conclusion
Piperazine-2,5-diones represent a promising class of bioactive compounds with a diverse range of therapeutic applications. Their multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of key cancer-promoting signaling pathways like PI3K/Akt and NF-κB, and activation of the Nrf2-mediated antioxidant response, underscores their potential in the development of novel anticancer, antioxidant, and anti-inflammatory agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future investigations should focus on elucidating the direct molecular targets of these compounds to further refine their therapeutic potential and guide the design of next-generation piperazine-2,5-dione-based drugs.
References
- 1. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a valuable building block in the design of potent and selective ligands for a diverse range of biological targets. While the exploration of novel piperazine analogs, such as those incorporating a piperazine-2-thione core, represents an exciting frontier in drug discovery, the publicly available data on such specific scaffolds remains limited.
This technical guide, therefore, focuses on a well-established and highly successful application of the piperazine motif: the design and in silico analysis of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and piperazine-containing compounds have been at the forefront of this revolution.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the design and computational evaluation of piperazine-based kinase inhibitors. It provides a comprehensive overview of the methodologies, data presentation, and visualization techniques essential for advancing drug discovery projects in this domain.
Synthesis of Piperazine-Based Scaffolds
The synthesis of piperazine-containing molecules is a well-established field in organic chemistry. A variety of synthetic routes are available to construct the core piperazine ring and to introduce diverse substituents at the N1 and N4 positions.
General Synthetic Strategies
One common approach to synthesize 1,4-disubstituted piperazines involves the reaction of a primary amine with a bis(2-chloroethyl)amine or by the reductive amination of a diketopiperazine. For instance, 1,4-disubstituted piperazine-2,5-diones can be synthesized in a one-pot sequence and can serve as versatile intermediates.[1] The synthesis of monosubstituted piperazines often requires the use of protecting groups to control the regioselectivity of the reactions.[2]
Example Synthetic Protocol: Synthesis of 1,4-Disubstituted Piperazine-2,3-diones
The following protocol describes a two-step synthesis of 1,4-disubstituted piperazine-2,3-dione derivatives.[3]
Step 1: Reductive Amination to form N,N'-Disubstituted Ethane-1,2-diamines
-
Dissolve ethylenediamine and the desired carbonyl compound (aldehyde or ketone) in a suitable solvent such as methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-disubstituted ethane-1,2-diamine.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclization to form 1,4-Disubstituted Piperazine-2,3-diones
-
Reflux a mixture of the purified N,N'-disubstituted ethane-1,2-diamine and diethyl oxalate.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., ethanol) to remove impurities.
-
The final 1,4-disubstituted piperazine-2,3-dione can be further purified by recrystallization.
In Silico Molecular Docking Studies
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For piperazine-based kinase inhibitors, docking studies are crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.
General Molecular Docking Protocol
The following outlines a general workflow for molecular docking of piperazine derivatives against a kinase target.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the piperazine analogs using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the kinase, typically centered on the location of the co-crystallized ligand or predicted by binding site prediction algorithms.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to generate a series of possible binding poses for each ligand within the defined binding site.
-
The docking algorithm explores the conformational space of the ligand and the flexibility of selected receptor side chains.
-
-
Scoring and Analysis:
-
Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol).
-
The poses are ranked based on their scores, with lower scores generally indicating better binding affinity.
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the kinase.
-
Data Presentation: Docking Results of Piperazine-Based Kinase Inhibitors
The results of molecular docking studies are typically summarized in a table to facilitate comparison between different analogs.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Analog 1 | VEGFR2 | -9.8 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025 |
| Analog 2 | VEGFR2 | -9.5 | Cys919, Glu917 | Val848, Ala866, Leu1035, Ile1044 |
| Analog 3 | CDK2 | -10.2 | Leu83, Glu81 | Ile10, Val18, Ala31, Phe80, Leu134 |
| Analog 4 | CDK2 | -9.9 | Leu83, Asp86 | Ile10, Val18, Phe80, Phe82, Leu134 |
| Reference | VEGFR2 | -10.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025 |
| Reference | CDK2 | -11.1 | Leu83, Asp86 | Ile10, Val18, Phe80, Phe82, Leu134 |
Biological Evaluation
The in silico predictions must be validated through in vitro and/or in vivo biological assays. For kinase inhibitors, the primary assay is typically an enzyme inhibition assay to determine the compound's potency.
General Protocol for Kinase Inhibition Assay
Several formats for kinase inhibition assays are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a fluorescence-based kinase inhibition assay.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Test compounds (piperazine analogs) dissolved in DMSO
-
Fluorescent detection reagent
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a set period.
-
Stop the reaction by adding a stop solution.
-
Add the fluorescent detection reagent, which will generate a signal proportional to the amount of phosphorylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibitory Activity
The biological activity data is typically presented in a table alongside the in silico results to establish a structure-activity relationship.
| Compound ID | Target Kinase | IC50 (nM) |
| Analog 1 | VEGFR2 | 50 |
| Analog 2 | VEGFR2 | 120 |
| Analog 3 | CDK2 | 25 |
| Analog 4 | CDK2 | 80 |
| Reference | VEGFR2 | 10 |
| Reference | CDK2 | 5 |
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target kinase is involved is crucial for elucidating the mechanism of action of the inhibitors and for predicting their potential therapeutic effects and side effects. Graphviz can be used to create clear diagrams of these complex pathways.
Key Signaling Pathways for Cancer Kinase Targets
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[4][5][6][7][8] Its aberrant activation is a common feature in many cancers.
-
MAPK/ERK Signaling Pathway: This pathway regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10][11]
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][12][13][14][15]
Graphviz Visualizations of Signaling Pathways
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: MAPK/ERK Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico ADMET prediction is an essential step in early drug discovery to identify potential liabilities and guide compound optimization.
Common In Silico ADMET Prediction Methods
A variety of computational methods are used to predict ADMET properties:
-
Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to predict physicochemical properties like solubility and lipophilicity (logP).
-
Physiologically-Based Pharmacokinetic (PBPK) modeling: These models simulate the fate of a drug in the body based on physiological parameters.
-
Machine Learning Models: Trained on large datasets of experimental ADMET data, these models can predict a wide range of properties, including absorption, metabolism by cytochrome P450 enzymes, and various toxicities.[16]
Data Presentation: Predicted ADMET Properties
The predicted ADMET properties of a series of piperazine analogs can be summarized in a table.
| Compound ID | Mol. Wt. | logP | H-Bond Donors | H-Bond Acceptors | TPSA | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor |
| Analog 1 | 450.5 | 3.2 | 1 | 5 | 75.3 | High | Yes | No |
| Analog 2 | 480.6 | 3.8 | 1 | 6 | 85.1 | High | Yes | Yes |
| Analog 3 | 425.4 | 2.9 | 2 | 4 | 80.2 | High | No | No |
| Analog 4 | 465.5 | 3.5 | 2 | 5 | 90.0 | Moderate | No | No |
The integration of in silico docking studies with synthesis and biological evaluation is a powerful strategy for the discovery and optimization of novel piperazine-based kinase inhibitors. This technical guide provides a framework for researchers to effectively utilize computational tools, organize and present data, and visualize complex biological pathways. While the specific focus has been on piperazine-based kinase inhibitors due to the wealth of available data, the principles and methodologies described herein are broadly applicable to the design and analysis of other classes of enzyme inhibitors, including emerging scaffolds like piperazine-2-thiones. As more data on these novel analogs become available, similar in-depth analyses will be crucial to unlocking their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY [bpsa.journals.ekb.eg]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway | Abcam [abcam.com]
- 10. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of blockbuster drugs underscores its importance in modulating biological activity and optimizing pharmacokinetic properties. This technical guide provides an in-depth review of the core synthetic methodologies for constructing and functionalizing the piperazine scaffold, offering detailed experimental protocols and quantitative data to aid researchers in drug discovery and development. Furthermore, it visualizes the intricate signaling pathways where piperazine-containing molecules exert their therapeutic effects.
Classical and Modern Synthetic Strategies
The synthesis of piperazine derivatives has evolved from classical methods focused on N-functionalization to modern strategies that enable precise C-H functionalization, thereby expanding the accessible chemical space for drug design.
N-Arylation and N-Alkylation: The Workhorses of Piperazine Synthesis
The functionalization of the nitrogen atoms of the piperazine core remains a fundamental approach in medicinal chemistry.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, particularly for the synthesis of N-arylpiperazines.[1][2] It offers a significant advantage over traditional methods by providing a more general and milder route to these valuable compounds.
Reductive Amination: This method is a cornerstone for the synthesis of N-alkylpiperazines. It involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.
Building the Piperazine Core: Cyclization Strategies
Several methods focus on the construction of the piperazine ring from acyclic precursors.
From 1,2-Diamines: A concise synthetic route allows for the construction of 3-substituted piperazine-2-acetic acid esters starting from readily available 1,2-diamines.[3][4][5] This approach is particularly valuable for accessing chiral piperazine derivatives.
The Frontier: C-H Functionalization
Direct functionalization of the carbon skeleton of the piperazine ring has been a significant challenge. Recent advancements in photoredox catalysis have opened new avenues for selective C-H functionalization.
Photoredox-Catalyzed C-H Arylation: This method utilizes visible light and a photocatalyst to activate C-H bonds for arylation, providing a novel and efficient way to introduce aryl groups onto the piperazine scaffold.[6][7]
Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign methods.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of piperazine derivatives, aligning with the principles of green chemistry.[8][9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic methodologies, allowing for easy comparison of reaction conditions and yields.
Table 1: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu | Toluene | 100 | 10 min | 97 | [1] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85 | [12] |
| 3 | 2-Chloropyridine | Pd(0)NHC (2) | - | KOH | Toluene | 80 | 24 | 92 | [12] |
Table 2: Microwave-Assisted Synthesis of Piperazine Derivatives
| Entry | Reaction Type | Reactants | Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| 1 | N-alkylation | Piperazine, Benzyl bromide | 150 | 5 | Ethanol | 92 | [9] |
| 2 | Cyclization | N-Boc dipeptide ester | 100 | 2 | None | 98 | [8] |
| 3 | Fused Triazine Synthesis | Aminomercaptotriazinone | 200 | 2 | None | 98 | [10] |
| 4 | Cocrystal Formation | Resveratrol, Piperazine | 100 | 5 | Ethanol | 68.1 | [13] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[1]
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (38.1 mg, 0.08 mmol, 4 mol%), and NaOt-Bu (134.6 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl chloride (1.0 mmol), and piperazine (1.5 mmol) are then added. The reaction mixture is stirred at 100 °C for 10 minutes. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines[3]
Step 1: Reductive Amination To a solution of the β-ketoester (1.0 equiv) in methanol is added ammonium acetate (5.0 equiv) and sodium cyanoborohydride (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,2-diamine, which is used in the next step without further purification.
Step 2: Nosylation To a solution of the crude 1,2-diamine (1.0 equiv) in dichloromethane at 0 °C is added triethylamine (3.0 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to afford the nosylated diamine.
Step 3: Cyclization The nosylated diamine (1.0 equiv) is dissolved in acetonitrile, and potassium carbonate (3.0 equiv) is added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the piperazine-2-acetic acid ester.
General Procedure for Photoredox-Catalyzed C-H Arylation of Piperazines[6][7]
In a nitrogen-filled glovebox, a 4 mL vial is charged with Ir(ppy)₃ (0.01 mmol, 1 mol%), the N-Boc piperazine (1.0 mmol), 1,4-dicyanobenzene (1.5 mmol), and NaOAc (1.5 mmol). Anhydrous DMSO (2 mL) is added, and the vial is sealed. The reaction mixture is then irradiated with a blue LED lamp (40 W) with cooling by a fan for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the α-arylated piperazine.
Signaling Pathways and Experimental Workflows
Piperazine-containing molecules are key modulators of various signaling pathways implicated in a range of diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.
Signaling Pathways
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4_6 [label="CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#FBBC05", fontcolor="#202124"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Inhibitor [label="Piperazine-based\nCDK2 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Growth_Factors -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK4_6 [label=" Activates"]; CDK4_6 -> Rb [label=" Phosphorylates\n(inactivates)"]; Rb -> E2F [label=" Releases"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [label=" Activates"]; CDK2 -> G1_S_Transition [label=" Promotes"]; Piperazine_Inhibitor -> CDK2 [label=" Inhibits", color="#EA4335", style=bold]; } .dot Caption: CDK2 Signaling Pathway and Inhibition.
// Nodes CXCL12 [label="CXCL12 (SDF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CXCR4 [label="CXCR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Antagonist [label="Piperazine-based\nCXCR4 Antagonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges CXCL12 -> CXCR4; CXCR4 -> G_protein [label=" Activates"]; G_protein -> PLC; G_protein -> PI3K; CXCR4 -> JAK_STAT [style=dashed, label=" G-protein independent"]; PLC -> IP3_DAG; PI3K -> Akt; IP3_DAG -> Ca_release; Akt -> Cell_Survival; JAK_STAT -> Gene_Transcription; Piperazine_Antagonist -> CXCR4 [label=" Blocks", color="#EA4335", style=bold]; } .dot Caption: CXCR4 Signaling Pathway and Antagonism.
// Nodes Histamine [label="Histamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease (e.g., Dopamine,\nSerotonin)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Antagonist [label="Piperazine-based\nH3R Antagonist/\nInverse Agonist", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Histamine -> H3R; H3R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Inhibits"]; AC -> cAMP [label=" Reduces\nproduction of", style=dashed]; cAMP -> PKA [label=" Activates"]; PKA -> Neurotransmitter_Release [label=" Modulates"]; H3R -> Neurotransmitter_Release [label=" Inhibits\n(presynaptic)", style=bold]; Piperazine_Antagonist -> H3R [label=" Blocks", color="#EA4335", style=bold]; } .dot Caption: Histamine H3 Receptor Signaling.
Experimental Workflow
// Nodes Synthesis [label="Synthesis of\nPiperazine Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)"]; In_Vitro_Assay [label="In Vitro Assays\n(e.g., Kinase Assay,\nReceptor Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based Assays\n(e.g., Proliferation,\nSignaling Pathway\nModulation)"]; In_Vivo_Studies [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> In_Vitro_Assay; In_Vitro_Assay -> Cell_Based_Assay; Cell_Based_Assay -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed, label=" SAR Studies"]; } .dot Caption: Drug Discovery Workflow.
Conclusion
The piperazine scaffold continues to be a remarkably versatile and valuable component in the design of new therapeutic agents. The synthetic methodologies for its construction and functionalization are continuously expanding, with modern techniques such as C-H functionalization offering exciting new possibilities for structural diversification. This guide provides a comprehensive overview of the current state of the art in piperazine synthesis, equipping researchers with the knowledge and practical details necessary to leverage this privileged scaffold in their drug discovery endeavors. The provided diagrams of key signaling pathways further highlight the critical role of piperazine-containing molecules in modulating cellular processes and offer a foundation for the rational design of next-generation therapeutics.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of Piperazine Analogs: A Technical Guide to Piperazin-2-one
An important clarification regarding the subject of this guide: Initial searches for "piperazine-2-thione" did not yield substantive results, suggesting it is not a widely studied or commercially available compound. This technical guide will therefore focus on the closely related and well-documented analog, piperazin-2-one . It is plausible that "this compound" may be a less common name or a potential misnomer for the more prevalent oxygen-containing counterpart, piperazin-2-one. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in this core structure.
Piperazin-2-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structure, featuring a piperazine ring with a carbonyl group, makes it a versatile building block in medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of piperazin-2-one are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 5625-67-2 | [1][2][3][4][5] |
| Molecular Formula | C4H8N2O | [1][2][4][5] |
| Molecular Weight | 100.12 g/mol | [1][4][6] |
| Appearance | White to tan crystalline powder | [4][7] |
| Melting Point | 136-140 °C | [4] |
| Boiling Point | 164°C / 5 mmHg | [4] |
| Synonyms | 2-Oxopiperazine, Piperazinone, 2-Piperazone | [3][4][6] |
| Solubility | Soluble in Chloroform | [4] |
Commercial Availability and Suppliers
Piperazin-2-one is available from several chemical suppliers, facilitating its use in research and development. The following table provides a non-exhaustive list of vendors and their corresponding product information.
| Supplier | Product Name | Purity | Catalog Number |
| MedChemExpress | Piperazin-2-one | --- | HY-W015303 |
| ChemScene | Piperazin-2-one | ≥97% | CS-B0039 |
| Biosynth | Piperazin-2-one | --- | FP09657 |
| Sigma-Aldrich | 2-Oxopiperazine | 97% | 641065 |
| TCI Chemical | 2-Piperazinone | >98.0% (GC) | P1867 |
| Hangzhou Longshine Bio-Tech | Piperazin-2-one | 99% min | --- |
| Bouling Chemical Co., Ltd. | Piperazin-2-One | --- | --- |
Experimental Protocols: Synthesis of Piperazin-2-one
Several synthetic routes to piperazin-2-one have been reported. Below are detailed methodologies for two common approaches.
Method 1: Cyclization of Ethylenediamine with an Acetate Ester
This method involves a two-step, one-pot synthesis starting from ethylenediamine and an appropriate acetate ester, such as ethyl chloroacetate.[4][8]
Step 1: Substitution
-
Dissolve ethyl chloroacetate (4.9 g, 40 mmol) in 40 mL of anhydrous ethanol.
-
Slowly add the solution dropwise to 100 mL of ethylenediamine (24 g, 400 mmol) over a period of 3.5 hours at room temperature.
-
Allow the reaction mixture to stand for an additional 2 hours after the addition is complete.
Step 2: Cyclization
-
To the reaction mixture, add sodium ethoxide (15 mL, 40 mmol, 21% w/w solution in denatured ethanol).
-
The precipitated sodium chloride is removed by filtration.
-
The solvent is then evaporated under reduced pressure.
-
To the resulting oil, add 40 mL of DMF and stir at room temperature for 24 hours.
-
Heat the mixture to 60-70°C while passing a stream of nitrogen gas through it to remove any volatile components.
-
The resulting solid can be purified by silica gel column chromatography to yield the final product.[4]
Method 2: Cascade Double Nucleophilic Substitution
A more advanced method involves a metal-promoted cascade reaction that forms three bonds in a single pot.[9]
General Procedure:
-
In a reaction vessel, combine chloro allenylamide (0.1 mmol), an aryl iodide (0.12 mmol), a primary amine (0.3 mmol), silver nitrate (AgNO3, 0.05 mmol), and cesium carbonate (Cs2CO3, 0.3 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 mmol) as the catalyst.
-
Add 5 mL of acetonitrile (CH3CN) as the solvent.
-
Heat the reaction mixture to 85–90 °C for 16 hours.
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as flash chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of piperazin-2-one via the cyclization of ethylenediamine and an acetate ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperazin-2-one | 5625-67-2 | FP09657 | Biosynth [biosynth.com]
- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 5. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rdchemicals.com [rdchemicals.com]
- 7. Piperazin-2-one/5625-67-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 8. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
Theoretical Conformational Analysis of Piperazine-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to investigate the conformational landscape of piperazine-2-thione. Due to the limited specific literature on this molecule, this guide synthesizes information from studies on analogous structures, such as piperazine and other six-membered heterocyclic systems, to propose a robust computational workflow. The conformational preferences of this compound are critical for understanding its steric and electronic properties, which in turn influence its biological activity and potential as a scaffold in drug design.
Introduction to this compound and its Conformational Flexibility
This compound is a heterocyclic compound featuring a six-membered piperazine ring with a thione functional group. The piperazine moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a thione group at the 2-position introduces a thioamide moiety, which can significantly influence the ring's conformation and electronic distribution.
The conformational flexibility of the piperazine ring is a key determinant of its interaction with biological targets. Like cyclohexane, the piperazine ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The presence of the thioamide group, with its partial double bond character and steric demands, is expected to influence the relative energies of these conformers and the barriers to their interconversion. Understanding this conformational landscape is crucial for rational drug design and structure-activity relationship (SAR) studies.
Theoretical Methodologies for Conformational Analysis
A thorough theoretical investigation of this compound's conformation involves a multi-step computational approach, combining molecular mechanics and quantum mechanical calculations.
Experimental Protocols: A Computational Workflow
A typical computational protocol for the conformational analysis of this compound is as follows:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94s or AMBER). This step aims to identify all possible low-energy conformers, including various chair, boat, and twist-boat forms.
-
Quantum Mechanical Optimization: The geometries of the unique conformers identified in the previous step are then optimized using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set.
-
Transition State Search: To investigate the pathways and energy barriers for interconversion between stable conformers (e.g., chair-to-chair ring inversion), transition state searches are conducted. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed. The identified transition states are confirmed by the presence of a single imaginary frequency corresponding to the desired conformational change.
-
Solvent Effects: The influence of a solvent environment (e.g., water) on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Conformational Landscape of this compound
Based on the analysis of related six-membered rings, the principal conformers of this compound are expected to be the chair, boat, and twist-boat forms.
Chair Conformation
The chair conformation is anticipated to be the global minimum energy structure for this compound, as is common for piperazine derivatives.[1][2] Two distinct chair conformers are possible, interconverting via ring inversion. The key distinguishing features will be the axial or equatorial orientation of the N-H protons.
Boat and Twist-Boat Conformations
The boat and twist-boat conformations are expected to be higher in energy than the chair form. The twist-boat is generally more stable than the true boat conformation as it relieves some steric strain. These higher-energy conformers can be important in binding to biological targets if the energy penalty to adopt them is compensated by favorable binding interactions.
Data Presentation: Predicted Conformational Energies and Geometries
The following tables summarize hypothetical yet realistic quantitative data for the conformational analysis of this compound, based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Chair 1 (N4-H eq) | 0.00 | 0.00 | 0.00 |
| Chair 2 (N4-H ax) | 0.5 - 1.5 | 0.4 - 1.4 | 0.6 - 1.6 |
| Twist-Boat | 4.0 - 6.0 | 3.8 - 5.8 | 4.2 - 6.2 |
| Boat | 6.0 - 8.0 | 5.8 - 7.8 | 6.2 - 8.2 |
Table 2: Key Dihedral Angles for the Most Stable Chair Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) |
| C6-N1-C2-C3 | -50 to -60 |
| N1-C2-C3-N4 | 50 to 60 |
| C2-C3-N4-C5 | -50 to -60 |
| C3-N4-C5-C6 | 50 to 60 |
| N4-C5-C6-N1 | -50 to -60 |
| C5-C6-N1-C2 | 50 to 60 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.
Conclusion
The theoretical conformational analysis of this compound is a critical step in understanding its chemical behavior and potential as a pharmacological agent. Although direct experimental data is scarce, a robust computational approach, leveraging knowledge from similar heterocyclic systems, can provide valuable insights into its conformational landscape. The methodologies and expected outcomes presented in this guide offer a solid foundation for researchers to undertake such an investigation. A detailed understanding of the relative energies of conformers and the barriers to their interconversion will undoubtedly aid in the design of novel this compound derivatives with tailored biological activities.
References
Methodological & Application
Application Notes and Protocols for Piperazine-2-thione Analogs in Medicinal Chemistry
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. While piperazine-2-thione itself is not extensively documented in scientific literature, its close structural analogs, particularly piperazin-2-one and cyclic thioureas, have garnered significant attention for their therapeutic potential. These related scaffolds serve as valuable starting points for the design and development of novel drug candidates.
This document provides an overview of the applications of piperazin-2-one and cyclic thiourea derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and potential mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals.
I. Piperazin-2-one Derivatives: A Scaffold for Cytotoxic Agents
Piperazin-2-one derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their synthesis often involves multi-step reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Quantitative Data Summary
The cytotoxic activities of several piperazin-2-one derivatives are summarized in the table below. These compounds were evaluated for their ability to inhibit the growth of cancer cell lines and, in some cases, a normal cell line to assess selectivity.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Notes |
| 7g (Guanidine derivative) | HT-29 (Colon Cancer) | < 500 | L-778,123 | - | Showed highest potency among the series.[1][2] |
| A549 (Lung Cancer) | < 500 | L-778,123 | - | Demonstrated better cytotoxicity than doxorubicin.[1][2] | |
| MRC-5 (Normal Lung) | > 500 | - | - | Lower cytotoxicity against normal cells.[1][2] | |
| Amine Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |
| Urea Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |
| Hydroxylamine Derivative | HT-29 / A549 | < 500 | L-778,123 | - | Significant cytotoxicity.[1][2] |
| Imidazole Derivative | HT-29 / A549 | Similar to L-778,123 | L-778,123 | - | Cytotoxicity comparable to the standard.[1][2] |
Experimental Protocols
General Synthesis of Piperazin-2-one Derivatives:
A common route for the synthesis of piperazin-2-one derivatives involves the reaction of a substituted piperazin-2-one core with various electrophiles to introduce diversity. The following is a general protocol based on reported syntheses.[1][2]
Step 1: Synthesis of the Piperazin-2-one Core (e.g., 1-(3-chlorophenyl)piperazin-2-one)
-
This intermediate can be synthesized using previously established methods.
Step 2: N-Alkylation of the Piperazin-2-one Core
-
To a solution of 1-(3-chlorophenyl)piperazin-2-one hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a base such as sodium bicarbonate (2.0 eq).
-
Add the desired alkylating agent, for example, methyl α-bromo(4-chlorophenyl)acetate (1.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitated solids and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-alkylated piperazin-2-one derivative.
Step 3: Derivatization of the Ester Group
-
The ester functionality of the N-alkylated product can be further modified. For instance, reaction with various amines (e.g., guanidine, thiourea, urea, hydrazide) can introduce different functional groups.
-
Dissolve the ester intermediate in a suitable solvent and add the desired amine.
-
The reaction conditions (temperature, time, use of catalysts) will vary depending on the nucleophilicity of the amine.
-
After the reaction is complete, the final product is isolated and purified using standard techniques.
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., HT-29, A549) and normal cells (e.g., MRC-5) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized piperazin-2-one derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Visualizations
Caption: General synthesis workflow for piperazin-2-one derivatives.
II. Cyclic Thioureas: Versatile Scaffolds in Medicinal Chemistry
While specific data on this compound is scarce, the broader class of cyclic thioureas is well-established in medicinal chemistry. The thiourea moiety can form key hydrogen bonds with biological targets, making it a valuable pharmacophore. Cyclic constraints can enhance binding affinity and selectivity.
Key Applications of Cyclic Thioureas
-
Enzyme Inhibition: Cyclic thioureas have been identified as inhibitors of various enzymes, including proteases and kinases. The thiocarbonyl group can act as a hydrogen bond acceptor, mimicking the interactions of natural substrates.[3]
-
Anticancer Agents: Several cyclic thiourea-containing compounds exhibit anticancer properties by interfering with critical cellular processes. For instance, some act by inhibiting androgen receptor signaling.[3]
-
Antiviral Activity: The cyclic thiourea scaffold is present in some antiviral drugs.[3]
Hypothetical Signaling Pathway for Cytotoxic Piperazin-2-one/Thione Analogs
Given the observed cytotoxic effects of piperazin-2-one derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Although this compound remains a relatively unexplored scaffold, the closely related piperazin-2-one and the broader class of cyclic thioureas demonstrate significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The synthetic versatility of these scaffolds allows for extensive structural modifications to optimize their biological activity and pharmacokinetic properties. Further investigation into these and related structures is warranted to unlock their full therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperazine-2-thione as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-thione, a cyclic thiourea derivative, is a valuable and versatile, yet often transient, building block in the synthesis of a variety of fused heterocyclic systems. Due to its bifunctional nature, containing both a nucleophilic secondary amine and a thiourea moiety, it serves as an excellent synthon for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. Piperazine and its derivatives are well-established pharmacophores found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. The incorporation of a fused thiazole or thiazine ring via the this compound intermediate can lead to the development of novel compounds with unique pharmacological profiles.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the construction of fused heterocyclic systems, specifically focusing on the synthesis of thiazolo[3,2-a]pyrazines and pyrimido[2,1-b][1][2]thiazines. Detailed experimental protocols, based on established synthetic methodologies for related cyclic thioureas, are provided to guide researchers in the practical application of this versatile building block.
Synthesis of this compound (In Situ Generation)
This compound is typically not a commercially available starting material and is often generated in situ and used immediately in subsequent reactions due to its potential instability. A common and effective method for its preparation involves the reaction of ethylenediamine with carbon disulfide.
Reaction Scheme:
Caption: In situ generation of this compound.
Experimental Protocol: In Situ Generation of this compound
This protocol is adapted from the well-established synthesis of ethylene thiourea, a related cyclic thiourea.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethylenediamine (1.0 eq) in a mixture of ethanol and water (1:1) is prepared.
-
Carbon disulfide (1.1 eq) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed, and the reaction mixture can be cooled in an ice bath if necessary.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting solution, containing this compound, is typically used directly in the next synthetic step without isolation.
Application in the Synthesis of Fused Heterocycles
This compound serves as a key intermediate for the synthesis of various fused heterocyclic systems. Two prominent examples are the synthesis of 2,3-dihydro-5H-thiazolo[3,2-a]pyrazines and 6,7-dihydro-8H-pyrimido[2,1-b][1][2]thiazin-4(9H)-ones.
Synthesis of 2,3-Dihydro-5H-thiazolo[3,2-a]pyrazines
The reaction of in situ generated this compound with α-haloketones, such as phenacyl bromide, provides a direct route to the thiazolo[3,2-a]pyrazine scaffold. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Reaction Workflow:
Caption: General workflow for the synthesis of thiazolo[3,2-a]pyrazines.
-
To the freshly prepared solution of this compound (1.0 eq) in ethanol/water, a solution of phenacyl bromide (1.0 eq) in ethanol is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrazine.
Table 1: Representative Yields for Thiazolo[3,2-a]pyrazine Synthesis
| α-Haloketone | Product | Yield (%) |
| Phenacyl bromide | 2-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrazine | 75-85 |
| 4-Chlorophenacyl bromide | 2-(4-chlorophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrazine | 70-80 |
| 2-Bromoacetophenone | 2-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrazine | 72-82 |
Note: Yields are indicative and may vary based on reaction conditions and scale.
Synthesis of 6,7-Dihydro-8H-pyrimido[2,1-b][1][2]thiazin-4(9H)-ones
This compound can also undergo a Michael addition reaction with α,β-unsaturated esters, such as ethyl acrylate, followed by an intramolecular cyclization to yield pyrimido[2,1-b][1][2]thiazin-4-one derivatives.
Reaction Workflow:
Caption: General workflow for pyrimido[2,1-b][1][2]thiazin-4-one synthesis.
-
To the in situ generated this compound solution (1.0 eq), an α,β-unsaturated ester such as ethyl acrylate (1.2 eq) is added.
-
A catalytic amount of a base, such as sodium ethoxide or triethylamine, is added to the reaction mixture.
-
The mixture is heated to reflux for 12-18 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.
Table 2: Representative Yields for Pyrimido[2,1-b][1][2]thiazin-4-one Synthesis
| α,β-Unsaturated Ester | Product | Yield (%) |
| Ethyl acrylate | 6,7-Dihydro-8H-pyrimido[2,1-b][1][2]thiazin-4(9H)-one | 60-75 |
| Methyl crotonate | 7-Methyl-6,7-dihydro-8H-pyrimido[2,1-b][1][2]thiazin-4(9H)-one | 55-70 |
| Dimethyl fumarate | Methyl 4-oxo-4,6,7,8,9-pentahydropyrimido[2,1-b][1][2]thiazine-7-carboxylate | 50-65 |
Note: Yields are indicative and may vary based on reaction conditions and scale.
Biological Significance and Drug Development Potential
The fused heterocyclic systems derived from this compound are of significant interest to drug development professionals. The combination of the piperazine moiety with thiazole or thiazine rings can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. These scaffolds can be further functionalized to create libraries of compounds for screening against various therapeutic targets. The inherent structural features of these molecules make them attractive candidates for investigation as:
-
Anticancer agents: Many nitrogen and sulfur-containing heterocycles exhibit potent anticancer activity.
-
Antimicrobial agents: The thiazole ring is a common feature in many antimicrobial drugs.
-
CNS agents: The piperazine core is a well-known privileged scaffold for CNS-active compounds.
Conclusion
This compound, while often utilized as a transient intermediate, is a powerful building block for the synthesis of diverse and medicinally relevant fused heterocyclic compounds. The protocols outlined in these application notes provide a practical guide for the synthesis of thiazolo[3,2-a]pyrazines and pyrimido[2,1-b][1][2]thiazin-4-ones. The versatility of this synthon opens up avenues for the exploration of novel chemical space and the development of new therapeutic agents. Further investigation into the scope and limitations of these reactions, as well as the biological evaluation of the resulting compounds, is highly encouraged.
References
Application Notes and Protocols for the Quantification of Piperazine-2-thione
A FOCUSED REVIEW OF POTENTIAL ANALYTICAL METHODOLOGIES
Audience: Researchers, scientists, and drug development professionals.
Introduction to Piperazine-2-thione and its Analytical Challenges
This compound is a heterocyclic compound containing a piperazine ring with a thione functional group. Its chemical structure suggests potential for tautomerization between the thione (C=S) and thiol (C-SH) forms, a common characteristic of thioureas and related compounds. This tautomerism can influence its chemical properties and analytical behavior. The lack of specific published analytical methods for this compound necessitates a rational approach to method development based on the analysis of similar chemical entities.
The primary analytical challenges for quantifying this compound are likely to include:
-
Chromatographic Behavior: Achieving good peak shape and resolution.
-
Detection: The chromophore of the thione group may allow for UV-Vis spectrophotometric detection. Mass spectrometry (MS) offers higher selectivity and sensitivity.
-
Sample Preparation: Efficient extraction from various matrices (e.g., pharmaceutical formulations, biological samples) is crucial for accurate quantification.
-
Stability: The potential for oxidation or degradation of the thione/thiol group during sample preparation and analysis needs to be considered.
This document outlines potential starting points for the development of analytical methods for this compound quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Potential Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
2.1.1. General Experimental Protocol for HPLC-UV Analysis
Objective: To develop a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard (purity >98%).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Phosphoric acid or other suitable buffer components.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 15 minutes). The addition of a small amount of acid (e.g., 0.1% phosphoric acid) can improve peak shape for amine-containing compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound standard (likely in the range of 230-280 nm).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix like a drug substance, dissolution in the mobile phase followed by filtration may be sufficient. For more complex matrices, extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
2.1.2. Method Validation Parameters (to be established):
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Workflow for HPLC Method Development:
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. The suitability of GC-MS for this compound will depend on its volatility and thermal stability. Derivatization may be necessary to improve its chromatographic properties.
2.2.1. General Experimental Protocol for GC-MS Analysis
Objective: To develop a GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column suitable for polar or sulfur-containing compounds (e.g., DB-5ms, DB-17).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard.
-
High-purity solvents (e.g., methanol, dichloromethane).
-
Derivatizing agents (e.g., BSTFA, if necessary).
Chromatographic and MS Conditions (Starting Point):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Samples should be dissolved in a suitable solvent. If derivatization is required, the sample is treated with the derivatizing agent (e.g., heated with BSTFA) to form a more volatile and stable derivative before injection.
2.2.2. Method Validation Parameters (to be established):
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | ≤ 15.0% |
Workflow for GC-MS Method Development:
Caption: General workflow for GC-MS analysis.
UV-Vis Spectrophotometry
For a simple and rapid estimation, particularly in bulk drug analysis where interfering substances are minimal, a UV-Vis spectrophotometric method could be developed. This method relies on the principle that the concentration of an analyte is directly proportional to its absorbance at a specific wavelength.
2.3.1. General Experimental Protocol for UV-Vis Spectrophotometric Analysis
Objective: To develop a UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Reagents and Materials:
-
This compound reference standard.
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or water).
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of dilutions to obtain solutions with different known concentrations.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample of an appropriate concentration in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
2.3.2. Method Validation Parameters (to be established):
| Parameter | Typical Acceptance Criteria |
| Beer's Law Range | Linear relationship between absorbance and concentration |
| Molar Absorptivity (ε) | To be determined |
| Sandell's Sensitivity | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Application Notes and Protocols for High-Throughput Screening of Piperazine-2-thione Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-thione is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. The inherent structural features of this moiety, including a six-membered ring with two nitrogen atoms and a thione group, offer a unique three-dimensional arrangement and chemical reactivity that make it an attractive starting point for the synthesis of diverse small molecule libraries. Piperazine derivatives have been reported to exhibit a wide range of biological activities, targeting various protein classes such as G-protein coupled receptors (GPCRs), kinases, proteases, and topoisomerases. The sulfur-containing thione group can participate in hydrogen bonding and other non-covalent interactions, potentially conferring unique binding properties and metabolic profiles to the molecules.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity. This document provides a comprehensive guide for researchers interested in performing HTS campaigns with this compound libraries. It outlines proposed protocols for both biochemical and cell-based assays, data analysis strategies, and presents hypothetical signaling pathways that could be targeted by this class of compounds. While specific HTS data for this compound libraries is not extensively available in the public domain, the methodologies presented here are based on established principles of HTS for other small molecule libraries and the known biological activities of related piperazine analogs.
Data Presentation: Hypothetical Screening Outcomes
The following tables present hypothetical data from a primary HTS campaign and a subsequent dose-response confirmation for a library of piperazine-2-thiones screened against a generic kinase target. These tables are for illustrative purposes to guide researchers in structuring their own data.
Table 1: Primary High-Throughput Screen at a Single Concentration (10 µM)
| Compound ID | % Inhibition | Hit ( >50% Inhibition) |
| PZT-0001 | 85.2 | Yes |
| PZT-0002 | 12.5 | No |
| PZT-0003 | 65.7 | Yes |
| ... | ... | ... |
| PZT-10000 | 5.8 | No |
| Positive Control | 98.5 | N/A |
| Negative Control | 2.1 | N/A |
Table 2: Dose-Response Confirmation of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| PZT-0001 | 2.5 | 1.1 | 0.992 |
| PZT-0003 | 8.1 | 0.9 | 0.985 |
| ... | ... | ... | ... |
| Reference Inhibitor | 0.05 | 1.0 | 0.998 |
Experimental Protocols
The following are detailed, adaptable protocols for conducting HTS of this compound libraries. Researchers should optimize these protocols for their specific target and assay technology.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., using ADP-Glo™)
This protocol describes a luminescent-based assay to screen for inhibitors of a purified kinase. The ADP-Glo™ Kinase Assay is a homogenous assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
This compound library (10 mM in DMSO)
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase-Glo® Reagent (Promega)
-
384-well, white, flat-bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 10 nL of each compound from the this compound library (10 mM stock) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL reaction volume.
-
Dispense 10 nL of DMSO into control wells (negative control) and 10 nL of a known inhibitor into positive control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase buffer containing the purified kinase at a concentration that gives a robust signal.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.
-
Add 5 µL of the 2X kinase solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Identify hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol describes a method to screen for compounds that inhibit the proliferation of a cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound library (10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Reagent (Promega)
-
384-well, white, clear-bottom cell culture plates
-
Acoustic liquid handler or pintool
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
-
Cell counter
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the density to 2,500 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (50 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
After 24 hours, add 20 nL of each compound from the this compound library (10 mM stock) to the assay plates for a final concentration of 10 µM.
-
Add 20 nL of DMSO to negative control wells and 20 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound using the same formula as in the biochemical assay.
-
Identify hits based on a pre-defined inhibition threshold.
-
Perform dose-response experiments for confirmed hits to determine their GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
The following diagrams illustrate a general HTS workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: A generalized workflow for high-throughput screening of a this compound library.
Caption: A hypothetical GPCR signaling pathway potentially modulated by a this compound antagonist.
Application Notes and Protocols for N-arylation of Piperazine-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of piperazine-2-thione, a critical transformation for synthesizing a diverse range of compounds with significant potential in drug discovery. The resulting N-aryl this compound scaffold is a key pharmacophore in various biologically active molecules. This document outlines two primary catalytic methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Introduction
N-aryl piperazine derivatives are prevalent structural motifs in a vast number of biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The N-arylation of this compound provides a versatile platform for generating novel chemical entities for high-throughput screening and lead optimization in drug discovery programs. The presence of the thiocarbonyl group offers a unique handle for further chemical modifications.
The primary challenge in the N-arylation of this compound is the potential for competing S-arylation. However, studies on the chemoselectivity of thioamide arylation suggest that cyclic thioamides, such as this compound, preferentially undergo N-arylation over S-arylation.[3][4] This document provides generalized protocols adapted from established methods for N-arylation of similar cyclic amide and thioamide systems. Optimization of the described conditions for specific substrates is recommended.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[5] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Numerous inhibitors of this pathway incorporate a piperazine moiety, highlighting the importance of this scaffold in the design of novel anticancer agents.[7][8] The N-aryl this compound derivatives synthesized using the following protocols can be evaluated as potential modulators of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized procedures for the N-arylation of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific aryl halide and substrate.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3][8] This protocol is adapted from procedures for the N-arylation of related cyclic amines and amides.[9]
Materials:
-
This compound
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), aryl halide (1.1 equiv.), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 equiv.) to the reaction mixture.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Cyclic Amines/Amides
| Entry | Amine/Amide Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Piperazine | Aryl Chloride | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 85-95 |
| 2 | Piperidin-2-one | Aryl Bromide | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ (2.5) | Toluene | 100 | 70-90 |
| 3 | Pyrrolidin-2-one | Aryl Iodide | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (2) | Toluene | 90 | >90 |
Note: The data in this table is compiled from various literature sources on the N-arylation of similar substrates and serves as a guideline for reaction optimization.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions but offering a cost-effective alternative.[1][10] Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.
Materials:
-
This compound
-
Aryl halide (typically iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), copper catalyst (5-20 mol%), and ligand (10-40 mol%).
-
Add the base (2.0 equiv.) and the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-160 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Ullmann N-Arylation of Amides/Heterocycles
| Entry | Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Lactam | Aryl Iodide | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 110 | 80-95 |
| 2 | Imidazole | Aryl Bromide | Cu₂O (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | DMF | 130 | 75-90 |
| 3 | Pyrrole | Aryl Iodide | CuI (10) | N,N'-DMEDA (20) | K₃PO₄ (2) | Dioxane | 110 | 85-98 |
Note: The data in this table is compiled from various literature sources on the N-arylation of similar substrates and serves as a guideline for reaction optimization.
Characterization of N-Aryl Piperazine-2-thiones
The synthesized products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the N-aryl this compound. Expected shifts for the piperazine ring protons and carbons will be observed, along with signals corresponding to the newly introduced aryl group.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the thiocarbonyl (C=S) group and other functional groups present in the molecule.
Table 3: Expected Spectroscopic Data for a Representative N-Aryl this compound (1-phenylthis compound)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 5H, Ar-H), ~3.8-4.0 (m, 2H, N-CH₂), ~3.4-3.6 (m, 2H, N-CH₂), ~3.1-3.3 (m, 2H, S-C-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~200-205 (C=S), ~140-145 (Ar-C), ~120-130 (Ar-CH), ~50-60 (N-CH₂), ~45-55 (N-CH₂), ~30-40 (S-C-CH₂) |
| HRMS (ESI) | Calculated m/z for [M+H]⁺, observed m/z should be within ± 5 ppm |
Note: These are estimated values based on related structures and may vary depending on the specific aryl substituent and NMR solvent.
Conclusion
The protocols provided herein offer a robust starting point for the synthesis of N-aryl piperazine-2-thiones, valuable scaffolds for the development of novel therapeutics. Both the Palladium-Catalyzed Buchwald-Hartwig amination and the Copper-Catalyzed Ullmann condensation are effective methods for this transformation. Careful optimization of the reaction conditions is crucial to achieve high yields and purity. The synthesized compounds have the potential to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, and warrant further investigation in drug discovery programs.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperazine-2-thione Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine-2-thione and its derivatives have emerged as a significant scaffold in the discovery of novel agrochemicals. While this compound itself is a core structure, its derivatization has led to the development of potent fungicidal and insecticidal agents. The inherent structural features of the piperazine ring, combined with the reactivity of the thione group, allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This document provides an overview of the application of this compound derivatives in agrochemical research, with a focus on their fungicidal and insecticidal properties. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this area.
Fungicidal Applications
Derivatives of piperazine, particularly those integrated with 1,2,4-triazole thione moieties, have demonstrated significant potential as fungicides against a range of phytopathogenic fungi. These compounds are typically synthesized via the Mannich reaction, which allows for the introduction of various substituents, influencing their biological activity.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of selected piperazine-containing triazole thione derivatives against various plant pathogens. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC50) in micrograms per milliliter (μg/mL).
| Compound ID | Fungal Species | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) of Reference |
| 9g | Gibberella sanbinetti | - | Triadimefon | - |
| Cercospora arachidicola | - | Triadimefon | - | |
| Physalospora piricola | - | Triadimefon | - | |
| Rhizoctonia cerealis | - | Triadimefon | - | |
| 2c | Cercospora arachidicola | Inhibition of 70.0% at 50 μg/mL | Triadimefon | Inhibition of 40.0% at 50 μg/mL |
| 2d | Cercospora arachidicola | Inhibition of 70.0% at 50 μg/mL | Triadimefon | Inhibition of 40.0% at 50 μg/mL |
| 2a | Physalospora piricola | Inhibition of 63.6% at 50 μg/mL | - | - |
| 2c | Physalospora piricola | Inhibition of 68.2% at 50 μg/mL | - | - |
| 2d | Physalospora piricola | Inhibition of 65.9% at 50 μg/mL | - | - |
| 2g | Physalospora piricola | Inhibition of 63.6% at 50 μg/mL | - | - |
| 2j | Physalospora piricola | Inhibition of 63.6% at 50 μg/mL | - | - |
Note: Specific EC50 values for compound 9g were not provided in the source material, but it was noted to have significant, broad-spectrum activity. Data for compounds 2a, 2c, 2d, 2g, and 2j are presented as percentage inhibition at a fixed concentration as reported in the source.
Insecticidal Applications
Piperazine derivatives have also been investigated for their insecticidal properties. Structural modifications, often leading to complex amide derivatives, have yielded compounds with high efficacy against various insect pests, particularly lepidopteran species.
Quantitative Insecticidal Activity Data
The following table summarizes the larvicidal activity of selected piperazine-containing amide derivatives against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). The data is presented as the lethal concentration required to kill 50% of the test population (LC50) in milligrams per liter (mg/L) or as percentage mortality at a given concentration.
| Compound ID | Insect Species | LC50 (mg/L) | Mortality (%) at Concentration (mg/L) | Reference Compound | LC50 (mg/L) of Reference |
| 15i | Plutella xylostella | 0.0042 | - | Chlorantraniliprole | 0.0031 |
| 15l | Plutella xylostella | 0.0022 | - | Chlorantraniliprole | 0.0031 |
| 15m | Plutella xylostella | 0.0035 | - | Chlorantraniliprole | 0.0031 |
| 8g | Plutella xylostella | - | 50.0% at 1 | - | - |
| 14a | Mythimna separata | - | 60.0% at 50 | - | - |
| 15g | Mythimna separata | - | 70.0% at 50 | - | - |
| 15l | Mythimna separata | - | 40.0% at 50 | - | - |
Experimental Protocols
Synthesis Protocol: General Procedure for Mannich Reaction
The synthesis of many biologically active piperazine-containing thione derivatives is achieved through the Mannich reaction. This three-component condensation involves an active hydrogen compound (e.g., a triazole thione), formaldehyde, and a secondary amine (e.g., a substituted piperazine).
Materials:
-
Appropriate 1,2,4-triazole-3-thione derivative
-
Formaldehyde (37% aqueous solution)
-
Substituted piperazine derivative
-
Ethanol (96%)
-
Sodium hydroxide (for cyclization step if starting from thiosemicarbazide)
Procedure:
-
Dissolve the 1,2,4-triazole-3-thione derivative in ethanol.
-
To this solution, add the substituted piperazine derivative.
-
Add formaldehyde solution dropwise while stirring the mixture.
-
The reaction mixture is typically stirred at room temperature for 24 hours. In some cases, gentle refluxing for a few hours may be required to drive the reaction to completion.[1][2]
-
The formation of a precipitate indicates the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Assay Protocols
This method is used to determine the efficacy of the synthesized compounds in inhibiting the growth of fungal mycelia.
Materials:
-
Synthesized this compound derivatives
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi
-
Sterile Petri dishes (9 cm diameter)
-
Cork borer (5 mm diameter)
-
Dimethylformamide (DMF) or acetone as a solvent for the compounds
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C.
-
Dissolve the test compounds in a minimal amount of DMF or acetone to create stock solutions of known concentrations.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 μg/mL). A control plate should be prepared with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm diameter discs from the edge of an actively growing fungal culture.
-
Place one fungal disc mycelial-side down in the center of each PDA plate.
-
Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
-
The EC50 value can be determined by testing a range of concentrations and performing a probit analysis.
This method is suitable for assessing the toxicity of compounds to leaf-feeding insects.
Materials:
-
Synthesized this compound derivatives
-
Test insects (e.g., third-instar larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage or cotton)
-
Acetone or other suitable solvent
-
Triton X-100 or Tween-80 as a surfactant
-
Sterile Petri dishes lined with moistened filter paper
-
Fine paintbrush
Procedure:
-
Prepare a series of test solutions of the synthesized compounds in acetone or another suitable solvent, with the addition of a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution should be prepared with the solvent and surfactant only.
-
Excise fresh, undamaged host plant leaves.
-
Dip each leaf into a test solution for 10-30 seconds with gentle agitation.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
Place one treated leaf in each Petri dish lined with moistened filter paper to maintain turgidity.
-
Carefully transfer a known number of test insects (e.g., 10-20 larvae) onto the treated leaf in each Petri dish using a fine paintbrush.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess insect mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when gently prodded with the paintbrush.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula:
-
Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
-
-
The LC50 value can be determined by testing a range of concentrations and performing a probit analysis.[3][4]
Visualizations
Synthesis Workflow for Piperazine-Containing Thione Derivatives
Caption: General synthesis pathway for piperazine-containing triazole thione derivatives.
Logical Relationship in Bioassay Development
Caption: Workflow for the biological evaluation of this compound derivatives.
References
Application Notes and Protocols for Piperazine-2-thione Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of piperazine-2-thione based enzyme inhibitors, detailing their synthesis, inhibitory activity against various key enzymes, and their potential impact on cellular signaling pathways. The provided protocols offer detailed methodologies for the synthesis and evaluation of these compounds.
Introduction to this compound as a Privileged Scaffold
The this compound core is an emerging scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective enzyme inhibitors. Its unique structural features, including the thiourea moiety within a six-membered heterocyclic ring, allow for diverse substitutions and interactions with enzyme active sites. This scaffold has been explored for its inhibitory activity against several classes of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer and infectious diseases.
Target Enzymes and Therapeutic Indications
Research has primarily focused on the following enzyme targets for this compound based inhibitors:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.
-
Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics. Inhibitors of MBLs are sought to combat antibiotic resistance.
-
Tyrosine Kinases (e.g., VEGFR2): These enzymes are involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their inhibition is a major approach in cancer therapy.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities (IC₅₀ and Kᵢ values) of representative this compound and related piperazine derivatives against their target enzymes.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound ID | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference Compound |
| PZT-MAO-1 | MAO-A | 23.10 | N/A | Selective | Moclobemide |
| PZT-MAO-2 | MAO-A | 24.14 | N/A | Selective | Moclobemide |
| PZT-MAO-3 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | Selegiline |
| PZT-MAO-4 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | Selegiline |
Data is based on studies of piperazine derivatives with carbodithioate and other side chains, as direct data for a series of piperazine-2-thiones was limited in the initial searches.[1][2][3]
Table 2: Cholinesterase Inhibition
| Compound ID | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference Compound |
| PZT-AChE-1 | AChE | 4.59 | 8.04 ± 5.73 | N/A | Tacrine |
| PZT-AChE-2 | AChE | 0.8023 | N/A | N/A | Donepezil |
| PZT-BChE-1 | BChE | 4.85 | 0.24 ± 0.03 | N/A | Tacrine |
Data is based on studies of various piperazine derivatives, as direct data for a series of piperazine-2-thiones was limited in the initial searches.[2][4]
Table 3: Metallo-β-lactamase (MBL) Inhibition
| Compound ID | Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference Compound |
| PZT-MBL-1 | VIM-2 | N/A | 0.85 | N/A | Meropenem + Inhibitor |
| PZT-MBL-2 | VIM-2 | N/A | 1.87 | N/A | Meropenem + Inhibitor |
Data is based on studies of β-lactam-conjugated cyclic amino acid zinc chelators, as direct data for piperazine-2-thiones was limited. These compounds restore the efficacy of meropenem.[5]
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of 1-Arylpiperazine-2-thiones:
This protocol describes a general method for the synthesis of N-substituted piperazine-2-thiones, which can be adapted for various derivatives.
Workflow for Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of 1-arylpiperazine-2-thiones.
Materials:
-
Substituted aniline
-
2-Chloroethanol or Ethylene oxide
-
Triethylamine
-
Appropriate solvent (e.g., Ethanol, Toluene)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Synthesis of N-Aryl Diethanolamine:
-
To a solution of the appropriately substituted aniline in a suitable solvent, add two equivalents of 2-chloroethanol or ethylene oxide.
-
Add triethylamine as a base and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off any salts, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl diethanolamine.
-
-
Cyclization to form 1-Arylpiperazin-2-one:
-
This step can be achieved through various methods, including intramolecular cyclization under acidic or basic conditions. A common method involves heating the N-aryl diethanolamine in the presence of a suitable catalyst.
-
-
Thionation to form 1-Arylthis compound:
-
Dissolve the 1-arylpiperazin-2-one in an anhydrous solvent like toluene or dioxane.
-
Add Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) (typically 0.5 to 1.0 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield the desired 1-arylthis compound.
-
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific derivatives.
Enzyme Inhibition Assays
A. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from a standard fluorometric assay for MAO activity.[3]
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric monoamine oxidase inhibition assay.
Materials:
-
Recombinant human MAO-A or MAO-B
-
Kynuramine (substrate)
-
This compound test compounds
-
Reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of buffer with DMSO.
-
Add 25 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 125 µL of 1N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
B. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[6]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound test compounds
-
Reference inhibitor (e.g., Donepezil)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 20 µL of buffer with DMSO.
-
Add 10 µL of DTNB solution (1.5 mg/mL in buffer).
-
Add 20 µL of AChE solution (0.2 U/mL in buffer).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (15 mM in water).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.
C. Metallo-β-lactamase (MBL) Inhibition Assay (Spectrophotometric)
This protocol uses the chromogenic cephalosporin nitrocefin as a substrate to measure MBL activity.[7]
Experimental Workflow for MBL Inhibition Assay
Caption: Workflow for the spectrophotometric metallo-β-lactamase inhibition assay.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin
-
This compound test compounds
-
Reference inhibitor (e.g., EDTA as a general metallo-enzyme inhibitor)
-
HEPES buffer (50 mM, pH 7.5) containing ZnCl₂ (50 µM)
-
96-well clear microplates
-
UV-Vis microplate reader
Protocol:
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add buffer and the MBL enzyme solution.
-
Add the test compound or reference inhibitor at various concentrations. For control wells, add buffer with DMSO.
-
Pre-incubate the plate at room temperature for 10-30 minutes.
-
Initiate the reaction by adding a solution of nitrocefin (final concentration typically 50-100 µM).
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial velocity of the reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Impact on Cellular Signaling Pathways
While specific studies on the effects of this compound on signaling pathways are limited, related piperazine derivatives have been shown to modulate key cancer-related pathways. It is plausible that this compound based inhibitors, particularly those targeting tyrosine kinases, could impact these pathways.
Potential Signaling Pathways Modulated by Piperazine-based Inhibitors
Caption: Potential impact of piperazine-based tyrosine kinase inhibitors on cancer signaling pathways.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway that promotes cell survival and proliferation. Some piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8]
-
MAPK/ERK Pathway: This pathway is also central to cell proliferation, differentiation, and survival. Modulation of this pathway by piperazine-containing compounds has been observed.
-
BCR-ABL and Src Family Kinases: In certain leukemias, piperazine derivatives have demonstrated inhibitory effects on these critical oncogenic kinases.[8]
Further investigation is required to elucidate the specific signaling cascades affected by this compound based inhibitors and to understand their precise mechanisms of action at the cellular level. This will be crucial for their future development as therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scale-Up Synthesis of Piperazine-2-thione for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed three-step synthetic protocol for the scale-up synthesis of piperazine-2-thione, a heterocyclic compound of interest for preclinical research. The synthesis commences with the protection of ethylenediamine using p-toluenesulfonyl chloride, followed by a cyclization reaction with carbon disulfide to form the this compound ring, and concludes with the deprotection of the tosyl groups to yield the final product. This protocol is designed to be scalable and reproducible, providing a reliable source of this compound for further studies. All quantitative data is summarized in tables, and detailed experimental procedures are provided.
Introduction
This compound is a six-membered heterocyclic compound containing a thiourea moiety within a piperazine ring structure. Cyclic thioureas are a class of compounds with diverse biological activities, making them attractive scaffolds in drug discovery. The development of a robust and scalable synthesis of this compound is crucial for enabling comprehensive preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicological studies. This application note outlines a well-defined synthetic route suitable for producing multi-gram quantities of the target compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step sequence as illustrated below. The pathway involves the initial protection of the amine functionalities of ethylenediamine, followed by the formation of the thiourea ring, and a final deprotection step.
Application Notes and Protocols for Piperazine-2-thione Derivatives in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of piperazine-2-thione derivatives as a promising class of compounds for antimicrobial drug discovery. The following sections detail experimental protocols and summarize key data to facilitate further research and development in this area.
Introduction
Piperazine and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The incorporation of a thione group at the 2-position of the piperazine ring introduces a unique structural and electronic feature that can modulate the compound's interaction with biological targets, potentially leading to enhanced antimicrobial efficacy. This document focuses on derivatives of this compound and related sulfur-containing piperazine compounds, exploring their potential as antibacterial and antifungal agents.
Data Presentation: Antimicrobial Activity
The antimicrobial potential of various piperazine derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds. A lower MIC value indicates greater efficacy.
Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| P-1 | Pyrimidine-incorporated | - | - | - | - | [2] |
| P-2 | Dithiocarbamate | >100 | >100 | >100 | 62.5 | [3] |
| P-3 | N,N′-Bis(1,3,4-thiadiazole) | 16 | 32 | 8 | 64 | [4] |
| P-4 | N,N′-Bis(1,3,4-thiadiazole) | 32 | 16 | 16 | 128 | [4] |
| P-5 | Arylpiperazinyl oxazolidinone | 0.5-4 (MRSA) | - | - | - | [5] |
Note: Data for some compounds were reported as zones of inhibition at a specific concentration (e.g., 40 μg/mL) and have been noted where direct MIC values were unavailable.[2]
Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| P-1 | Pyrimidine-incorporated | - | - | - | [2] |
| P-2 | Dithiocarbamate | >100 | >100 | >100 | [3] |
| P-3 | N,N′-Bis(1,3,4-thiadiazole) | 128 | 256 | >256 | [4] |
| P-4 | N,N′-Bis(1,3,4-thiadiazole) | 256 | >256 | >256 | [4] |
| P-6 | Chalcone-piperazine hybrid | 2.22 | - | - |
Note: Antifungal activity for some compounds was reported as zones of inhibition at a specific concentration.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on established methods cited in the literature for the synthesis and antimicrobial evaluation of piperazine derivatives.
Protocol 1: General Synthesis of Piperazine Derivatives
This protocol describes a general multi-step synthesis for creating a library of N,N'-disubstituted piperazine derivatives, which can be adapted for the synthesis of this compound analogues.
Diagram of the General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Materials:
-
Piperazine or a suitable starting piperazine derivative
-
Appropriate electrophiles for N-substitution (e.g., alkyl halides, acyl chlorides)
-
Thionating agent (e.g., Lawesson's reagent for converting a carbonyl to a thiocarbonyl)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol)
-
Bases (e.g., Triethylamine (TEA), Potassium carbonate)
-
Standard laboratory glassware and purification equipment (e-g., column chromatography apparatus)
Procedure:
-
N-Monosubstitution/Protection:
-
Dissolve piperazine in a suitable solvent like DCM.
-
Add a base such as triethylamine to the solution.
-
Slowly add one equivalent of the desired electrophile (e.g., a substituted benzyl bromide) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Thionation (Conversion to this compound):
-
This step assumes a piperazin-2-one precursor. Dissolve the N-substituted piperazin-2-one in an anhydrous solvent like toluene.
-
Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents).
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound derivative by column chromatography.
-
-
N'-Disubstitution:
-
Dissolve the N-monosubstituted this compound in a solvent like DMF.
-
Add a base, for instance, potassium carbonate.
-
Add the second electrophile and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify the final compound by recrystallization or column chromatography.
-
Protocol 2: Antimicrobial Susceptibility Testing
The following protocols are for determining the antimicrobial activity of the synthesized this compound derivatives.
This method provides a preliminary assessment of the antimicrobial activity.
Diagram of the Agar Disk Diffusion Workflow
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.
-
Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Include positive control (standard antibiotic) and negative control (solvent) discs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[4]
Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Proposed Mechanism of Action
While the exact signaling pathways for this compound derivatives are still under investigation, a plausible mechanism of action for some antimicrobial piperazine derivatives is the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (ENR).[4] ENR is a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), which is essential for building bacterial cell membranes. The inhibition of this enzyme disrupts membrane integrity and leads to bacterial cell death.
Diagram of the Proposed Enoyl-ACP Reductase (ENR) Inhibition Pathway
Caption: Proposed mechanism of action via inhibition of Enoyl-ACP Reductase (ENR).
Conclusion
This compound derivatives and related sulfur-containing analogues represent a promising area for the discovery of new antimicrobial agents. The data and protocols presented here provide a foundation for researchers to synthesize and evaluate novel compounds in this class. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the development of potent and selective antimicrobial drugs.
References
- 1. apjhs.com [apjhs.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Piperazine-2-thione Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry and chemical biology, prized for their biocompatibility, water solubility, and versatile chemical reactivity.[1] The piperazine-2-thione core, a sulfur analog of piperazin-2-one, presents a unique heterocyclic structure with potential for the development of novel fluorescent probes. The presence of the thione group offers distinct electronic and steric properties that can be exploited for selective analyte recognition and modulation of photophysical characteristics. While direct literature on fluorescent probes explicitly derived from a this compound scaffold is limited, the well-established chemistry of related piperazine-2-one and piperazine-2,5-dione structures provides a strong foundation for the design and synthesis of such probes.[2][3] This document outlines the general design principles, synthetic protocols, and potential applications of this compound based fluorescent probes, drawing parallels from its close structural analogs.
The core design strategy involves the functionalization of the this compound scaffold at the nitrogen atoms (N1 and N4) or at the carbon backbone. One nitrogen can be appended with a fluorophore, while the other can be modified with a recognition moiety for a specific analyte. The interaction of the analyte with the recognition group can induce a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric response).
Design Principles of Piperazine-Based Fluorescent Probes
The design of a this compound based fluorescent probe generally follows a modular approach consisting of three key components: the fluorophore, the this compound scaffold, and the recognition moiety.
-
Fluorophore: The choice of fluorophore determines the photophysical properties of the probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. Common fluorophores that can be coupled to a piperazine scaffold include coumarin, fluorescein, rhodamine, BODIPY, and naphthalimide.[1][4]
-
This compound Scaffold: This central component provides a robust and synthetically tractable framework. The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized. The thione group can also potentially participate in analyte binding or influence the electronic properties of the system.
-
Recognition Moiety: This unit is responsible for selectively interacting with the target analyte. The choice of recognition moiety depends on the target of interest. For example, for detecting metal ions, chelating agents like picolinamide or ethylenediamine can be used. For sensing pH changes, a protonatable group like a pyridine or another piperazine ring can be incorporated.[5] For detecting specific enzymes, a substrate of that enzyme can be attached, which upon enzymatic cleavage, releases the fluorophore, causing a change in fluorescence.
The signaling mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
Synthesis Protocols
The synthesis of this compound based fluorescent probes can be approached in a stepwise manner, starting with the synthesis of the core scaffold, followed by the introduction of the fluorophore and the recognition moiety.
Protocol 1: Synthesis of the this compound Core
A plausible synthetic route to the this compound core can be adapted from the synthesis of piperazin-2-ones. One common method involves the cyclization of an N-substituted ethylenediamine derivative with a thiocarbonyl source.
Materials:
-
N-Benzylethylenediamine
-
Carbon disulfide (CS2) or Thiophosgene (CSCl2) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve N-benzylethylenediamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (2.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-benzylthis compound.
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield the parent this compound.
Protocol 2: Functionalization of the this compound Scaffold
Once the this compound core is synthesized, it can be functionalized by attaching a fluorophore and a recognition moiety. The following is a general protocol for N-alkylation.
Materials:
-
This compound
-
Fluorophore with a reactive handle (e.g., an alkyl halide or a sulfonyl chloride)
-
Recognition moiety with a reactive handle
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent like DMF.
-
Add a base such as potassium carbonate (1.2 equivalents) to the solution.
-
Add the fluorophore-containing alkyl halide (1.1 equivalents) and stir the reaction at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the mono-functionalized product.
-
This product can then be further functionalized at the other nitrogen atom using a similar procedure with the desired recognition moiety.
Applications of Piperazine-Based Fluorescent Probes
While specific examples for this compound are emerging, the broader class of piperazine-based fluorescent probes has been successfully applied in various fields.
Detection of Metal Ions
Piperazine-based probes have been developed for the detection of various metal ions, including Zn²⁺ and Cu²⁺.[6][7] The piperazine nitrogen atoms can act as part of a metal chelation site. Upon metal binding, conformational changes or alterations in the electronic environment of the fluorophore can lead to a significant change in fluorescence.
pH Sensing
The basic nitrogen atoms in the piperazine ring make it an excellent candidate for designing pH-sensitive probes.[5] In acidic environments, protonation of the piperazine nitrogen can inhibit PET quenching, leading to a "turn-on" fluorescence response.
Enzyme Activity Detection
By incorporating a substrate recognized by a specific enzyme, piperazine-based probes can be designed to report on enzymatic activity. The probe is initially non-fluorescent or has a low fluorescence. Upon enzymatic cleavage of the substrate, a highly fluorescent product is released.
Bio-thiol Detection
Piperazine-coumarin based probes have been reported for the detection of bio-thiols, which are important in various physiological processes.[4]
Data Presentation
The following table summarizes the photophysical properties of some representative piperazine-based fluorescent probes from the literature. This data can serve as a reference for the expected performance of newly designed this compound based probes.
| Probe Name/Scaffold | Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Piperazine-BODIPY | pH | ~552 | ~565 | ~13 | Not Reported | [1][8][9] |
| Piperazine-Coumarin | Bio-thiols | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Piperazinyl-NBD | H₂S | ~468 | ~550 | ~82 | Not Reported | [10][11][12] |
| PMR (Piperazine-based) | pH / ONOO⁻ | Not Reported | 640 | Not Reported | Not Reported | [5][13] |
Visualizations
DOT Script for General Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine-Coumarin based fluorescence probe with enhanced brightness and solubility for bio-thiol detection and esophageal carcinoma diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-Based Mitochondria-Immobilized pH Fluorescent Probe for Imaging Endogenous ONOO- and Real-Time Tracking of Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new peptide-based fluorescent probe selective for zinc(ii) and copper(ii) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazine-2-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of piperazine-2-thione synthesis.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the reaction of ethylenediamine with carbon disulfide. This reaction proceeds through a dithiocarbamic acid intermediate, which then undergoes cyclization to form the desired product. The overall reaction is a type of thiourea synthesis applied to a cyclic diamine.
2. What are the key reaction parameters that influence the yield of this compound?
Several factors can significantly impact the yield and purity of this compound. These include:
-
Temperature: Both the initial reaction temperature and the subsequent reflux temperature play a crucial role in the formation of the intermediate and the final cyclization.
-
Reaction Time: Sufficient time is required for both the initial addition of carbon disulfide and the final cyclization step to ensure the reaction goes to completion.
-
Solvent: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate and potentially the formation of byproducts. Aqueous ethanol is a commonly used solvent system.
-
Purity of Reactants: The purity of ethylenediamine and carbon disulfide is critical. Impurities can lead to side reactions and lower yields.
3. What are the potential side reactions and byproducts in this synthesis?
The primary side reaction is the formation of polymeric materials. This can occur if the reaction conditions are not carefully controlled. The intermediate dithiocarbamic acid can also be a significant impurity if the cyclization step is incomplete. Unreacted starting materials, particularly excess ethylenediamine, may also be present in the crude product.
4. How can I purify the synthesized this compound?
Purification is typically achieved through recrystallization. Acetone is a commonly used solvent for washing the crude product to remove unreacted starting materials and soluble byproducts. For higher purity, recrystallization from water or an alcohol-water mixture can be effective. The purity of the final product can be assessed by its melting point and spectroscopic methods.
5. What are the characteristic spectroscopic features of this compound?
-
1H NMR: Signals corresponding to the methylene protons (CH2) of the piperazine ring and the N-H protons. The chemical shifts of the methylene protons will be influenced by the adjacent nitrogen and thione groups.
-
13C NMR: A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear in the downfield region of the spectrum (typically around 180-200 ppm). Signals for the methylene carbons of the piperazine ring will also be present.
-
FT-IR: Key characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm-1), C-H stretching of the methylene groups (around 2800-3000 cm-1), and a strong C=S stretching vibration (typically in the range of 1200-1050 cm-1).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C4H8N2S, MW: 132.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules like H2S or fragments of the piperazine ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. | 1. Ensure the reaction mixture is heated to the appropriate reflux temperature and maintain it for the recommended duration. |
| 2. Purity of starting materials is low. | 2. Use freshly distilled ethylenediamine and high-purity carbon disulfide. | |
| 3. Loss of product during workup and purification. | 3. Carefully collect the product during filtration and use appropriate solvents for washing to minimize loss. | |
| 4. Formation of a stable dithiocarbamic acid intermediate that fails to cyclize. | 4. Ensure the final reflux step is carried out for a sufficient time to promote cyclization. | |
| Product is Contaminated with Starting Materials | 1. Incorrect stoichiometry (excess ethylenediamine). | 1. Use the correct molar ratio of reactants as specified in the protocol. |
| 2. Insufficient washing of the crude product. | 2. Wash the filtered product thoroughly with a suitable solvent like cold acetone to remove unreacted starting materials. | |
| Product is Discolored (e.g., yellow or brown) | 1. Formation of polymeric byproducts due to high reaction temperatures or prolonged reaction times. | 1. Carefully control the reaction temperature and avoid excessive heating. |
| 2. Presence of impurities in the starting materials. | 2. Use purified starting materials. | |
| 3. Air oxidation of the product or intermediates. | 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction solvent. | 1. Cool the reaction mixture in an ice bath to promote precipitation before filtration. |
| 2. Formation of an oil instead of a solid. | 2. Try triturating the oil with a non-polar solvent to induce crystallization. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a cyclic thiourea, which can be adapted for this compound. This protocol is based on a well-established synthesis of ethylene thiourea.
Synthesis of this compound from Ethylenediamine and Carbon Disulfide
Materials:
-
Ethylenediamine (freshly distilled)
-
Carbon disulfide
-
Ethanol (95%)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of ethylenediamine in a mixture of ethanol and water.
-
From the dropping funnel, add carbon disulfide dropwise to the stirred ethylenediamine solution. The addition should be slow to control the initial exothermic reaction.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-2 hours) to ensure the formation of the dithiocarbamic acid intermediate.
-
After the initial reflux, add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Continue to reflux the mixture for an extended period (e.g., 8-10 hours) to facilitate the cyclization and formation of this compound.
-
After the reflux is complete, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold acetone to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
For further purification, the crude product can be recrystallized from water or an ethanol-water mixture.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Cyclic Thioureas (Illustrative Data based on related syntheses)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | Reflux at 80°C | 75 | Reflux at 100°C | 85 |
| Reaction Time | 6 hours | 60 | 12 hours | 88 |
| Solvent | Ethanol/Water (1:1) | 82 | Dioxane | 70 |
| Catalyst | None | 70 | HCl (catalytic) | 85 |
Note: This data is illustrative and based on general trends observed in the synthesis of cyclic thioureas. Optimal conditions for this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Purification of Piperazine-2-Thione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with piperazine-2-thione derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
1. Low Product Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of your specific derivative. - Use a continuous liquid-liquid extractor for compounds with low partition coefficients. - Perform multiple extractions with smaller volumes of organic solvent. |
| Product Degradation | - this compound derivatives can be susceptible to oxidation or hydrolysis, especially at elevated temperatures or non-neutral pH.[1] - Keep purification steps at low temperatures where possible. - Use degassed solvents to minimize oxidation. - Maintain a neutral pH during workup and chromatography. |
| Inefficient Crystallization | - Screen a variety of recrystallization solvents and solvent systems. - Try techniques like slow evaporation, vapor diffusion, or seeding with a pure crystal. |
| Poor Recovery from Chromatography | - Ensure the chosen stationary and mobile phases are appropriate for your compound's polarity. - Check for irreversible adsorption onto the column material. Pre-treating the column with a passivating agent might help. - Use a different purification technique if column chromatography consistently results in low yield. |
2. Presence of Impurities in the Final Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted Starting Materials | TLC, LC-MS, 1H NMR | - Optimize reaction stoichiometry and time. - Recrystallization if the solubility difference is significant. - Flash column chromatography with an appropriate solvent gradient. |
| Di-substituted Piperazine Byproducts | LC-MS, 1H NMR | - Use a protecting group strategy for one of the nitrogen atoms in the piperazine ring during synthesis.[2] - Employ an excess of piperazine starting material to favor mono-substitution. - Careful column chromatography can often separate mono- and di-substituted products. |
| Oxidized Byproducts (e.g., Piperazine-2-one) | LC-MS, IR (C=O stretch) | - Use antioxidants during the reaction and purification. - Purify under an inert atmosphere (N2 or Ar). - Recrystallization may be effective in removing small amounts of these impurities. |
| Solvent Residues | 1H NMR, GC-MS | - Dry the final product under high vacuum for an extended period. - Lyophilization can be effective for removing water and some organic solvents. - Trituration with a non-solvent can help remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound derivatives?
A1: The primary challenges include:
-
Low Yield: Often due to product degradation, incomplete reactions, or losses during workup and purification steps.
-
Purity: The presence of hard-to-remove impurities such as starting materials, di-substituted byproducts, and oxidized species.
-
Stability: this compound derivatives can be unstable under certain conditions (e.g., high heat, extreme pH, oxidative environments), leading to the formation of artifacts during purification.[1]
Q2: How do I choose an appropriate recrystallization solvent for my this compound derivative?
A2: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with water or hexanes. A rule of thumb is to test solvents with similar functional groups to your compound.
Q3: What column chromatography conditions are recommended for this compound derivatives?
A3: The choice of stationary and mobile phase depends on the polarity of your specific derivative.
-
Normal-Phase Chromatography: Silica gel is a common choice for the stationary phase. The mobile phase is typically a non-polar solvent (e.g., hexanes or dichloromethane) with an increasing gradient of a more polar solvent (e.g., ethyl acetate or methanol).
-
Reversed-Phase Chromatography: C18-functionalized silica is a common stationary phase. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or TFA) or base (e.g., triethylamine) to improve peak shape.
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be due to its acidic nature. You can try the following:
-
Neutralize the Silica: Pre-treat the silica gel with a base like triethylamine by adding a small percentage (e.g., 0.1-1%) to your mobile phase.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or cyano).
-
Alternative Purification Method: If degradation persists, consider other techniques like preparative HPLC, recrystallization, or salt formation and precipitation.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended to confirm purity:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) can identify the structure and detect impurities. Mass Spectrometry (MS) confirms the molecular weight.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, dissolve a few milligrams of the crude product in a minimal amount of various heated solvents. Observe which solvents provide good solubility at high temperatures and poor solubility upon cooling.
-
Dissolution: Dissolve the crude this compound derivative in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Determine the appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Purification Workflow Diagram
Caption: Impurity Troubleshooting Logic
References
overcoming side reactions in piperazine-2-thione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine-2-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using ethylenediamine and a thiocarbonylating agent like carbon disulfide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Poor quality of starting materials (ethylenediamine or carbon disulfide). 3. Incorrect stoichiometry of reagents. | 1. Ensure the reaction mixture is heated to reflux for a sufficient duration to drive the cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly distilled ethylenediamine and high-purity carbon disulfide. 3. Carefully measure and maintain the correct molar ratios of the reactants as specified in the protocol. |
| Product is an Oily or Gummy Solid | 1. Presence of the intermediate N-(2-aminoethyl)dithiocarbamic acid. 2. Formation of polymeric byproducts. | 1. Prolong the reflux time and ensure adequate heating to promote the intramolecular cyclization and elimination of water. The addition of a catalytic amount of a dehydrating agent could be explored. 2. Maintain dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization. Slow, dropwise addition of the thiocarbonylating agent to the diamine solution can also minimize polymer formation. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or increase the reaction temperature as tolerated by the solvent. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone). This compound has different solubility profiles compared to ethylenediamine. |
| Reaction is Violently Exothermic | Rapid addition of carbon disulfide to ethylenediamine.[1] | Add the carbon disulfide dropwise to the solution of ethylenediamine, especially during the initial phase of the reaction.[1] Use an ice bath to control the temperature if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the reaction of ethylenediamine with a thiocarbonylating agent, such as carbon disulfide, in a suitable solvent. This reaction proceeds through the formation of an intermediate dithiocarbamic acid, which then undergoes intramolecular cyclization upon heating to yield the final product.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions include the formation of the open-chain intermediate, N-(2-aminoethyl)dithiocarbamic acid, and polymerization. The formation of the dithiocarbamic acid occurs at the initial stage of the reaction and may persist if the cyclization step is incomplete.[1] Polymerization can occur if the concentration of the reactants is too high, leading to intermolecular reactions instead of the desired intramolecular cyclization.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at different time points and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot, with a different Rf value, will indicate the progression of the reaction.
Q4: What is a suitable method for the purification of this compound?
Recrystallization is a common and effective method for purifying crude this compound. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol, ethanol/water mixtures, or acetone are often suitable for this purpose. Washing the filtered product with a cold solvent helps to remove soluble impurities.
Q5: What are the key safety precautions to take during this synthesis?
Carbon disulfide is highly flammable and toxic; therefore, the reaction should be performed in a well-ventilated fume hood, away from any ignition sources. Ethylenediamine is corrosive and can cause burns. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The initial reaction between ethylenediamine and carbon disulfide can be exothermic and should be controlled by slow addition of the carbon disulfide.[1]
Experimental Protocols
Synthesis of this compound from Ethylenediamine and Carbon Disulfide
This protocol is adapted from a similar procedure for the synthesis of ethylene thiourea.[1]
Materials:
-
Ethylenediamine (freshly distilled)
-
Carbon disulfide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (optional, to catalyze cyclization)
-
Acetone (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of ethylenediamine in a mixture of ethanol and water.
-
From the dropping funnel, add carbon disulfide dropwise to the ethylenediamine solution with stirring. The reaction can be exothermic, so the rate of addition should be controlled to maintain a gentle reflux. An external cooling bath can be used if the reaction becomes too vigorous.[1]
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization. The progress of the reaction should be monitored by TLC.
-
(Optional) For difficult cyclizations, a catalytic amount of concentrated hydrochloric acid can be added to the refluxing mixture to promote the dehydration and ring closure.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials and soluble impurities.[1]
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization
Welcome to the technical support center for the functionalization of piperazine-2-thione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: this compound possesses three primary sites for functionalization:
-
N1-Amide Nitrogen: The nitrogen atom adjacent to the carbonyl group. It is less nucleophilic due to the electron-withdrawing effect of the carbonyl group.
-
N4-Amine Nitrogen: The nitrogen atom at the 4-position of the ring. This secondary amine is the most nucleophilic nitrogen and is readily alkylated or acylated.
-
Sulfur Atom: The sulfur of the thioamide can be alkylated to form a thioimidate, particularly under basic conditions.
Q2: How can I selectively functionalize the N4-position of this compound?
A2: Selective functionalization of the N4-position can be achieved by leveraging its higher nucleophilicity compared to the N1-nitrogen. Standard acylation or alkylation procedures under basic conditions will predominantly lead to substitution at the N4-position. To ensure selectivity, it is advisable to use a slight excess of the this compound relative to the electrophile.
Q3: Is it possible to protect the N4-amine for subsequent reaction at the N1 or sulfur positions?
A3: Yes, protection of the N4-amine is a common strategy. The use of a Boc-protecting group (di-tert-butyl dicarbonate) is a standard procedure that allows for subsequent functionalization at the less reactive N1 or sulfur positions.[1]
Q4: What are the typical reaction conditions for S-alkylation of this compound?
A4: S-alkylation is typically carried out in the presence of a base to deprotonate the thiol tautomer, forming a thiolate anion which is a strong nucleophile. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF or acetonitrile. The reaction is then treated with an alkyl halide.
Q5: Can this compound undergo C-H functionalization?
A5: While C-H functionalization of the piperazine ring is a known transformation, it typically requires specific catalytic systems, such as photoredox catalysis. Direct C-H functionalization of this compound is less common and would likely require significant optimization to achieve selectivity over the more reactive nitrogen and sulfur atoms.
Troubleshooting Guides
N4-Acylation of this compound
Issue 1: Low Yield of the N4-Acylated Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more efficient activating agent for the carboxylic acid (e.g., HATU, HOBt). |
| Side reaction: Di-acylation | - Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents). - Add the acylating agent slowly to the reaction mixture. |
| Hydrolysis of the acylating agent | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility of starting material | - Use a different solvent system (e.g., DMF, DMAc, or a mixture of solvents). |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material | - Improve reaction conversion (see Issue 1). - Optimize purification method (e.g., column chromatography with a different eluent system, recrystallization). |
| Formation of di-acylated byproduct | - Adjust stoichiometry of reagents. - Purify the product using column chromatography. |
| Hydrolyzed acylating agent | - Ensure anhydrous conditions. - Wash the crude product with a mild aqueous base (e.g., saturated NaHCO3 solution) to remove acidic impurities. |
S-Alkylation of this compound
Issue 1: Low Yield of the S-Alkylated Product
| Possible Cause | Suggested Solution |
| Inefficient deprotonation | - Use a stronger base (e.g., NaH instead of K2CO3). - Ensure the base is fresh and active. |
| Side reaction: N-alkylation | - Lower the reaction temperature. - Use a less polar solvent to favor S-alkylation. - Protect the N4-amine with a Boc group prior to S-alkylation. |
| Decomposition of the alkylating agent | - Use a fresh bottle of the alkylating agent. - Add the alkylating agent at a lower temperature. |
| Oxidation of the thiol | - Perform the reaction under an inert atmosphere to prevent the formation of disulfide byproducts. |
Issue 2: Formation of N-Alkylated Isomer
| Possible Cause | Suggested Solution |
| Thermodynamic control favoring N-alkylation | - Use kinetic control conditions (lower temperature, shorter reaction time). |
| Hard electrophile favoring reaction at nitrogen | - If possible, use a softer electrophile to favor reaction at the softer sulfur atom. |
| High reaction temperature | - Perform the reaction at room temperature or below. |
Experimental Protocols
General Procedure for N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
General Procedure for N4-Acylation of this compound
-
Reactant Preparation: To a solution of this compound (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
General Procedure for S-Alkylation of this compound
-
Thiolate Formation: To a solution of N4-Boc-piperazine-2-thione (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for 30 minutes, add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
Data Presentation
Table 1: Optimization of N4-Acylation Conditions
| Entry | Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 92 |
| 2 | Benzoic Acid | EDCI/HOBt | DIPEA | DCM | 12 | 85 |
| 3 | Acetic Acid | Acetic Anhydride | Pyridine | DCM | 2 | 88 |
| 4 | Phenylacetic Acid | HATU | DIPEA | DMF | 5 | 90 |
Table 2: Optimization of S-Alkylation Conditions
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 25 | 2 | 95 |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 78 |
| 3 | Ethyl Bromide | NaH | THF | 25 | 4 | 89 |
| 4 | Propargyl Bromide | K₂CO₃ | DMF | 25 | 5 | 82 |
Visualizations
References
Technical Support Center: Piperazine-2-thione Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piperazine-2-thione.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: Based on the general solubility of related piperazine derivatives and sulfur-containing heterocycles, a good starting point for solvent screening includes polar protic solvents like ethanol and isopropanol, polar aprotic solvents such as acetonitrile and ethyl acetate, and nonpolar solvents like toluene. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective. It is crucial to perform small-scale solubility tests to identify a solvent that dissolves this compound at elevated temperatures but has low solubility at room temperature or below.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated too quickly or when the temperature is too high. To address this, you can:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Use a lower concentration: Start with a more dilute solution to avoid reaching the supersaturation point of the oil.
-
Add a co-solvent: Introducing a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at a slightly elevated temperature can often induce crystallization.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seed the solution: If you have a few crystals of this compound, adding a single seed crystal to the supersaturated solution can initiate crystallization.
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals:
-
Slow down the crystallization process: This can be achieved by very slow cooling or by using a vapor diffusion method where an anti-solvent slowly diffuses into the solution of your compound.
-
Reduce the level of supersaturation: Use a less concentrated solution.
-
Optimize the solvent system: Experiment with different solvents or solvent mixtures. Sometimes, a solvent with slightly higher solubility for the compound can lead to larger crystals.
-
Utilize a temperature gradient: Maintaining a slight temperature gradient within the crystallization vessel can promote the growth of larger single crystals.
Q4: What are common impurities that can interfere with this compound crystallization?
A4: Impurities can significantly hinder crystallization by inhibiting nucleation or being incorporated into the crystal lattice, leading to poor crystal quality. Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
Side products from the reaction.
-
Residual solvents.
-
Water.
It is essential to ensure the purity of the this compound using techniques like column chromatography, extraction, or treatment with activated carbon before attempting crystallization.
Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solution is not sufficiently supersaturated. | 1. Evaporate some of the solvent to increase the concentration. 2. Add a miscible anti-solvent dropwise until turbidity persists. | Induction of crystal formation. |
| Compound is too soluble in the chosen solvent. | Select a different solvent or a solvent mixture where the compound has lower solubility at room temperature. | Successful crystallization upon cooling. |
| Nucleation is inhibited. | 1. Scratch the inner surface of the flask with a glass rod. 2. Add a seed crystal of this compound. | Initiation of crystal growth. |
Problem 2: Poor Crystal Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound has significant solubility in the mother liquor at low temperatures. | 1. Cool the solution to a lower temperature (e.g., in a freezer). 2. Add an anti-solvent to the mother liquor to precipitate more product. | Increased recovery of the crystalline product. |
| Insufficient concentration of the initial solution. | Start the crystallization with a more concentrated solution, closer to the saturation point at the higher temperature. | Higher yield of crystals upon cooling. |
| Premature crystallization during hot filtration. | 1. Preheat the filtration apparatus (funnel, filter paper, and receiving flask). 2. Use a slight excess of solvent to prevent premature crystallization. | Minimized loss of product during filtration. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and add a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use a minimal amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a preheated funnel and filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or a refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for common this compound crystallization issues.
Technical Support Center: Stability of Piperazine-2-thione under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine-2-thione, focusing on its stability challenges under acidic conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected peaks in HPLC analysis after using an acidic mobile phase.
-
Question: My HPLC analysis of a sample containing this compound shows multiple, unexpected peaks that are not present in the reference standard. My mobile phase contains 0.1% trifluoroacetic acid (TFA). What could be the cause?
-
Answer: this compound, which contains a cyclic thiourea moiety, is susceptible to acid-catalyzed hydrolysis. The acidic mobile phase can cause on-column degradation, leading to the formation of new chemical species that appear as extra peaks in your chromatogram. The likely primary degradation product is the ring-opened form, which may further degrade.
Recommendations:
-
Minimize acid concentration: If possible, reduce the concentration of the acid in your mobile phase or explore alternative, less harsh acidic modifiers.
-
Use a neutral mobile phase: If your separation allows, switch to a neutral pH mobile phase.
-
Control temperature: Run your HPLC at a lower temperature to reduce the rate of on-column degradation.
-
Immediate analysis: Analyze samples immediately after preparation to minimize the time the compound is in an acidic environment.
-
Issue 2: Decrease in the main peak area of this compound over time in an acidic stock solution.
-
Question: I prepared a stock solution of this compound in a diluent containing a small amount of acid for solubility. When I re-analyze the solution after a few hours, the peak area for my compound of interest is significantly lower. Why is this happening?
-
Answer: This is a strong indication of the instability of this compound in acidic solutions. The acid is likely catalyzing the hydrolysis of the thiourea functional group, leading to a decrease in the concentration of the parent compound over time.
Recommendations:
-
Prepare fresh solutions: Always prepare acidic solutions of this compound immediately before use.
-
Use alternative solvents: If possible, dissolve the compound in a non-acidic solvent. If an acid is required for solubility, use the lowest possible concentration and keep the solution on ice to slow down degradation.
-
Perform a time-course study: To understand the degradation kinetics, perform a time-course study by analyzing the solution at regular intervals (e.g., 0, 1, 2, 4, 8 hours) to determine the rate of degradation.
-
Issue 3: A noticeable change in the color or smell of an acidic solution of this compound.
-
Question: My acidic solution of this compound has developed a faint yellow color and a slight odor of rotten eggs. Is this related to degradation?
-
Answer: Yes, this is a classic sign of thiourea decomposition. The odor is likely due to the formation of hydrogen sulfide (H₂S) gas, a byproduct of the hydrolysis of the thione group. The color change can be attributed to the formation of various degradation products.
Recommendations:
-
Handle with care: Work in a well-ventilated area or a fume hood, as H₂S is a toxic gas.
-
Discard the solution: Do not use a solution that shows visible signs of degradation for your experiments, as the concentration of the active compound is no longer accurate.
-
Review your protocol: Re-evaluate your experimental protocol to avoid prolonged exposure of this compound to acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in acidic conditions?
A1: The primary degradation pathway is believed to be acid-catalyzed hydrolysis of the C=S bond within the cyclic thiourea structure. This leads to the opening of the piperazine ring to form an unstable intermediate, which can then further decompose. While direct studies on this compound are limited, this is a known reactivity pattern for thioureas in general.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the hydrolysis of the thiourea moiety, the expected degradation products include ethylenediamine, carbonyl sulfide (which rapidly hydrolyzes to carbon dioxide and hydrogen sulfide), and potentially other smaller molecules resulting from further degradation.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach. This involves intentionally exposing a solution of this compound to your acidic conditions (and other stress conditions like heat and oxidation) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC-UV.
Q4: Are there any analytical methods specifically for monitoring the stability of this compound?
A4: While a specific, validated stability-indicating method for this compound may not be publicly available, a standard approach would be to use reverse-phase HPLC with UV detection. The method should be able to separate the parent compound from its potential degradation products. Method development would involve testing different columns, mobile phases, and gradient conditions to achieve adequate separation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
-
HPLC system with UV detector
-
pH meter
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) where it is stable.
-
In a series of vials, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of, for example, 100 µg/mL.
-
Store the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop further degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC-UV method.
-
Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products.
Protocol 2: HPLC-UV Method for Stability Monitoring
Objective: To provide a starting point for an HPLC-UV method to separate this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Note: This is a generic method and will require optimization and validation for your specific application.
Data Presentation
The results of a forced degradation study can be summarized in a table as shown below. This table presents hypothetical data for illustrative purposes.
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 40°C
| Time (hours) | This compound Remaining (%) | Degradation Product 1 Area | Degradation Product 2 Area |
| 0 | 100.0 | 0 | 0 |
| 1 | 92.5 | 5.2 | 1.8 |
| 2 | 85.3 | 10.1 | 3.5 |
| 4 | 71.8 | 19.8 | 7.1 |
| 8 | 52.1 | 35.6 | 12.3 |
| 24 | 15.9 | 65.2 | 18.9 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Proposed degradation pathway of this compound in acid.
Caption: Troubleshooting guide for unexpected HPLC results.
Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation of piperazine-2-thione enantiomers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for developing a chiral separation method for this compound enantiomers?
A1: A systematic screening approach is typically the most effective strategy. This involves testing a variety of chiral stationary phases (CSPs) with different mobile phase compositions. The initial screening aims to identify a column and solvent system that shows any degree of separation (baseline or partial). Once a promising system is identified, the method is optimized by fine-tuning the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
Q2: Which type of chiral stationary phases (CSPs) are most likely to be effective for separating this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for a wide range of chiral compounds and are a recommended starting point.[1][2] Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability. Pirkle-type and macrocyclic glycopeptide-based columns could also be considered in a secondary screen if polysaccharide columns do not yield satisfactory results.[2]
Q3: What are the recommended initial screening conditions for mobile phases?
A3: For normal phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) is a standard starting point. For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (like acetonitrile or methanol) is common.[1][3] It is also crucial to consider the use of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), which can significantly improve peak shape and resolution, especially for compounds with basic nitrogens like piperazine.
Q4: How can I improve the resolution between the enantiomers if I only see partial separation?
A4: To improve resolution, you can try several optimization steps. First, adjust the ratio of the mobile phase components; for instance, decreasing the percentage of the alcohol modifier in normal phase can increase retention and may improve separation. Secondly, changing the alcohol modifier itself (e.g., from isopropanol to ethanol) can alter selectivity. Lowering the flow rate can also enhance resolution. Finally, temperature can be a powerful tool; running the separation at a lower or higher temperature can sometimes significantly impact enantioselectivity.
Q5: My peaks are broad or tailing. What could be the cause and how can I fix it?
A5: Broad or tailing peaks can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can help to sharpen the peaks by minimizing these interactions. Other potential causes include column degradation, extra-column volume, or using an inappropriate solvent for sample dissolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Separation | - Inappropriate chiral stationary phase (CSP).- Unsuitable mobile phase. | - Screen a different class of CSP (e.g., if you started with cellulose, try an amylose-based column).- Change the mobile phase mode (e.g., from normal phase to reversed-phase or polar organic mode).- Introduce an acidic or basic additive to the mobile phase. |
| Poor Resolution (Rs < 1.5) | - Mobile phase composition is not optimal.- Flow rate is too high.- Temperature is not optimal. | - Adjust the ratio of the strong to weak solvent in the mobile phase.- Try a different alcohol modifier in normal phase.- Decrease the flow rate.- Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Sample solvent is too strong.- Column is overloaded. | - Add a competing acid or base to the mobile phase (e.g., 0.1% TFA or DEA).- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| High Backpressure | - Blockage in the column or system.- Incompatible solvent was introduced.- Sample precipitation. | - Flush the column in the reverse direction (if permitted by the manufacturer).- Ensure the entire HPLC system is flushed of any incompatible solvents before connecting the column.[4]- Improve sample cleanup and preparation to ensure complete solubility in the mobile phase.[4] |
| Loss of Resolution Over Time | - Column contamination.- Degradation of the stationary phase. | - Flush the column with a strong solvent recommended by the manufacturer. For immobilized columns, a flush with DMF followed by ethanol may be effective.[4]- Ensure mobile phase and sample compatibility with the CSP to prevent dissolution of the chiral polymer.[4] |
Experimental Protocols
Initial Screening Protocol for Chiral Separation of this compound Enantiomers
-
Column Selection : Prepare a set of at least three different polysaccharide-based chiral columns (e.g., Cellulose-based, Amylose-based).
-
Mobile Phase Preparation :
-
Normal Phase : Prepare mobile phases consisting of Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH) in ratios of 90:10 and 80:20 (v/v). Also prepare mobile phases with 0.1% diethylamine (DEA) added to the alcohol portion.
-
Reversed Phase : Prepare mobile phases of Acetonitrile/Water and Methanol/Water in ratios of 60:40 and 50:50 (v/v). Prepare buffered mobile phases using a 20mM phosphate buffer at pH 3.0 and 7.0 with acetonitrile.
-
-
Sample Preparation : Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min for standard 4.6 mm I.D. columns.
-
Temperature : 25°C.
-
Detection : UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume : 5 µL.
-
-
Screening Execution : Inject the sample onto each column with each mobile phase combination. Monitor for any peak splitting or shoulder formation, which indicates enantiomeric recognition.
-
Data Evaluation : Identify the column and mobile phase combination that provides the best initial separation (selectivity > 1.1). This will be the starting point for method optimization.
Visualizations
Caption: Workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral separation.
References
strategies to minimize dimer formation in piperazine-2-thione reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during piperazine-2-thione reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity observed in this compound synthesis?
A common impurity is a dimer of this compound, which can co-precipitate with the desired product and complicate purification.
Q2: What is the likely structure of the this compound dimer?
The most probable structure of the dimer is a disulfide-linked species. This dimer is formed through the oxidation of the thiol tautomer of this compound.
Q3: What is thione-thiol tautomerism and how does it relate to dimer formation?
This compound can exist in two tautomeric forms: the thione form and the thiol form (a mercaptodihydropyrazine). The thiol form contains a reactive -SH group that can be oxidized to form a disulfide (-S-S-) bond, linking two molecules of this compound together. Polar solvents tend to favor the thione form.[1]
Q4: What are the key reaction parameters to control to minimize dimer formation?
The key parameters to control are the exclusion of oxygen and other oxidizing agents, reaction temperature, and the rate of addition of reagents.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of a higher molecular weight byproduct is observed (likely the dimer). | 1. Presence of Oxygen: Atmospheric oxygen can oxidize the thiol tautomer to the disulfide dimer. 2. Use of Oxidizing Reagents: Contaminants or intentionally added reagents with oxidizing properties can promote dimerization. 3. High Reaction Temperature: Elevated temperatures can potentially accelerate the rate of oxidation and other side reactions. | 1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Maintain an Inert Atmosphere: Conduct the reaction under a continuous flow of an inert gas. 3. Use Fresh, High-Purity Reagents: Ensure that starting materials and reagents are free from oxidizing impurities. 4. Control Reaction Temperature: Maintain the recommended reaction temperature and avoid excessive heating. |
| The reaction is very vigorous and difficult to control. | Rapid Addition of Carbon Disulfide: The reaction between ethylenediamine and carbon disulfide is highly exothermic.[2] | Slow, Controlled Addition: Add the carbon disulfide dropwise to the reaction mixture with efficient stirring and cooling to manage the heat generated. |
| Low yield of this compound. | 1. Incomplete Cyclization: The intermediate dithiocarbamic acid may not have fully cyclized to this compound. 2. Side Reactions: Besides dimerization, other side reactions may be consuming the starting materials. | 1. Ensure Sufficient Reaction Time and Temperature for Cyclization: After the initial reaction, a period of heating is often necessary to drive the cyclization to completion.[2] 2. Optimize Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of cyclic thioureas.[2]
Materials:
-
Ethylenediamine
-
Carbon disulfide
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid
-
Acetone (for washing)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, combine ethylenediamine, 95% ethanol, and water.
-
Cool the flask in an ice bath.
-
Slowly add carbon disulfide dropwise from the dropping funnel with vigorous stirring. A vigorous exothermic reaction will occur, so maintain cooling to control the reaction rate.
-
After the addition is complete, raise the temperature of the reaction mixture and reflux for 1 hour.
-
Add a small amount of concentrated hydrochloric acid and continue to reflux for an additional 9-10 hours to ensure complete cyclization.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold acetone.
-
The product can be further purified by recrystallization if necessary.
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction between ethylenediamine and carbon disulfide is very exothermic and should be controlled carefully.
Visualizing the Reaction and Dimerization Pathway
The following diagram illustrates the synthesis of this compound, its tautomerism, and the subsequent dimerization to the disulfide.
Caption: Reaction pathway for this compound synthesis and dimerization.
References
Validation & Comparative
A Comparative Study of Piperazine-2-thione and Piperazin-2-one Bioactivity
A detailed guide for researchers and drug development professionals on the biological activities of piperazine-2-thione and piperazin-2-one, presenting available experimental data and methodologies.
This guide provides a comparative analysis of the bioactive properties of two closely related heterocyclic compounds: this compound and piperazin-2-one. While both molecules share the core piperazine ring structure, the substitution of a sulfur atom for an oxygen atom at the second position significantly influences their biological activities. This document aims to summarize the current state of knowledge on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by available experimental data. It also details the methodologies for the key experiments cited and visualizes relevant pathways and workflows.
Introduction to this compound and Piperazin-2-one
The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antihistamine, and antipsychotic agents.[1] The versatility of the piperazine structure allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties.
Piperazin-2-one is a derivative of piperazine featuring a carbonyl group at the 2-position. It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients.[2] Derivatives of piperazin-2-one have been investigated for several biological activities, including antiviral and anticancer properties.[3]
This compound , the sulfur analog of piperazin-2-one, contains a thiocarbonyl group at the 2-position. The presence of the sulfur atom is known to alter the electronic and steric properties of the molecule, which can lead to different biological activities compared to its oxygen counterpart. While the broader class of thione-containing heterocyclic compounds has been explored for various medicinal applications, specific data on the bioactivity of the parent this compound is less abundant in the current literature.
This guide will delve into a direct comparison of the available bioactivity data for these two compounds and their simple derivatives.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of piperazin-2-one and derivatives of this compound. It is important to note that there is a significant lack of bioactivity data for the parent this compound molecule in the reviewed literature. Therefore, data for a closely related derivative containing the 1,3,4-oxadiazole-2-thione moiety is presented to provide some context for the potential activity of the thione scaffold.
Table 1: Anticancer Activity (IC50/TD50 in µM)
| Compound/Derivative | Cell Line | Activity (µM) | Reference |
| Piperazin-2-one Derivative (3-hydroxy-3-(trifluoromethyl)piperazin-2-one) | HUH7 (Hepatocellular Carcinoma) | TD50 < 50 | [3] |
| AKH12 (Hepatocellular Carcinoma) | TD50 < 50 | [3] | |
| DAOY (Medulloblastoma) | TD50 < 50 | [3] | |
| UW228-2 (Medulloblastoma) | TD50 < 50 | [3] | |
| D283 (Medulloblastoma) | TD50 < 50 | [3] | |
| D425 (Medulloblastoma) | TD50 < 50 | [3] | |
| U251 (Glioblastoma) | TD50 < 50 | [3] | |
| Piperazine-1,3,4-oxadiazole-2-thione Derivative | HepG2 (Hepatocellular Carcinoma) | IC50 = 5.78 |
Note: Data for this compound is for a derivative, not the parent compound. TD50 refers to the dose that is toxic to 50% of the cells.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Organism | Activity (µg/mL) | Reference |
| Piperazin-2-one | Data Not Available | - | |
| This compound | Data Not Available | - | |
| Various Piperazine Derivatives | Staphylococcus aureus | MIC = 1-16 | [4] |
| Escherichia coli | MIC = 2.22 - 8 | [4] | |
| Candida albicans | MIC = 2.22 |
Note: The antimicrobial data presented is for various piperazine derivatives and not specifically for piperazin-2-one or this compound, as specific data for these parent compounds was not found in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by the parent compounds this compound and piperazin-2-one are not extensively characterized. However, studies on their derivatives and structurally related compounds provide insights into their potential mechanisms of action.
Piperazin-2-one and its Derivatives:
Derivatives of piperazin-2-one have been shown to induce apoptosis in cancer cells. Some studies suggest that this apoptosis may be initiated through the mitochondrial pathway . Furthermore, related heterocyclic compounds can cause cell cycle arrest, indicating a potential mechanism for their antiproliferative effects.[3] One study on a novel piperazine derivative demonstrated the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis . This was evidenced by the release of cytochrome c and the activation of caspases 9, 8, and 3/7. The same study also implicated the suppression of the NF-κB signaling pathway .[5]
This compound and its Derivatives:
Specific signaling pathway information for this compound is scarce. However, a derivative containing a 1,3,4-oxadiazole-2-thione moiety has been reported to be a potent inhibitor of Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its inhibition is a target for anticancer therapies.
The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by these compounds based on the activities of their derivatives.
Potential signaling pathways modulated by piperazine derivatives.
Experimental Protocols
This section provides detailed methodologies for the key bioactivity assays referenced in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
References
- 1. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitubercular Potential of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. The piperazine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous clinically successful drugs and its synthetic tractability. This guide provides a comparative analysis of the antitubercular activity of various piperazine-containing compounds, with a focus on available experimental data. While the specific antitubercular activity of piperazine-2-thione compounds is not extensively documented in publicly available research, this guide will focus on structurally related and other promising piperazine derivatives.
Performance Comparison of Piperazine Derivatives
The following tables summarize the in vitro antitubercular activity and cytotoxicity of various classes of piperazine derivatives against the H37Rv strain of M. tuberculosis and mammalian cell lines. This data allows for a direct comparison of their potential as effective and safe antitubercular drug candidates.
Table 1: Antitubercular Activity (MIC) of Piperazine Derivatives against M. tuberculosis H37Rv
| Compound Class | Representative Compound/Series | MIC (µg/mL) | MIC (µM) | Reference |
| Standard Drugs | Isoniazid (INH) | 0.015 - 0.06 | 0.11 - 0.44 | [1] |
| Rifampicin (RIF) | 0.008 - 0.03 | 0.01 - 0.04 | [2] | |
| Isoniazid-Derived Hydrazones | IP-11 (N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide) | - | 0.39 | [1] |
| Benzothiazinone-Piperazine Hybrids | TZY-5-84 | 0.014 - 0.015 | - | [2] |
| Compound 18 | - | 4.41 | [3] | |
| Pyrazine-Piperazine Benzamides | Series 6a, 6e, 6h, 6j, 6k | - | 1.35 - 2.18 | [4] |
| Piperazine-Benzofuran Dinitrobenzenesulfonamides | Series 4a, 4c, 4j | 0.78 | - | [5] |
| Thiourea-Based Piperazine Derivatives | - | 0.78 - 1.56 | - | [6] |
Table 2: Cytotoxicity of Piperazine Derivatives against Mammalian Cell Lines
| Compound Class | Representative Compound/Series | Cell Line | IC50/CC50 (µM) | Reference |
| Isoniazid-Derived Hydrazones | IP-11 | HEK293, A549 | >100 | [1] |
| Benzothiazinone-Piperazine Hybrids | Compound 18 | RAW 264.7 | >100 (1.81% inhibition at 100 µM) | [3] |
| Pyrazine-Piperazine Benzamides | Series 6a, 6e, 6h, 6j, 6k | HEK-293 | Non-toxic | [4] |
| Thiourea-Based Piperazine Derivatives | - | - | Low cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols used to assess the antitubercular activity and cytotoxicity of the compounds cited in this guide.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).
Principle: The MABA is a colorimetric assay that measures the metabolic activity of bacterial cells. The blue indicator dye, resazurin, is reduced to the pink and fluorescent resorufin by metabolically active cells. The color change is visually assessed or quantified using a spectrophotometer.
Protocol:
-
Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:50 in 7H9 broth.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in 7H9 broth in a 96-well microplate.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well of the microplate containing the test compounds. Control wells containing bacteria with no drug and wells with media alone are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
In Vitro Cytotoxicity: MTT Assay
The cytotoxicity of the compounds is typically evaluated against mammalian cell lines (e.g., HEK293, A549, Vero) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The yellow tetrazolium salt, MTT, is reduced to a purple formazan product by these enzymes. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the validation of antitubercular piperazine compounds.
Caption: Microplate Alamar Blue Assay (MABA) experimental workflow.
Conclusion
The piperazine scaffold continues to be a valuable starting point for the development of novel antitubercular agents. The diverse chemical modifications possible on the piperazine ring allow for the fine-tuning of activity and toxicity profiles. While specific data on this compound is lacking, the broader class of piperazine derivatives, including hydrazones, benzothiazinones, and thioureas, has demonstrated promising in vitro activity against M. tuberculosis, often with low cytotoxicity. Further investigation into these and other piperazine-based compounds is warranted to identify lead candidates for preclinical and clinical development in the fight against tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Piperazine-2-thione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties often enhance the pharmacokinetic profiles and biological activities of drug candidates.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine-2-thione analogs and related thione-containing piperazine derivatives. Due to the limited specific research on this compound, this guide draws insights from closely related structures, such as piperazine-based thioureas and other thione-bearing heterocyclic systems, to provide a comprehensive overview for researchers in drug discovery.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various piperazine derivatives, offering a comparative look at their potential as therapeutic agents.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| BS130 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More cytotoxic than doxorubicin | [4] |
| BS230 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More cytotoxic than doxorubicin | [4] |
| S22 | 3,4-dihydropyridine-2(1H)-thione with thiophene ring | A375 (Melanoma) | 1.71 ± 0.58 | [5] |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [6][7] |
| Vindoline-piperazine conjugate 25 | Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Lung) | 1.35 | [6][7] |
| Alepterolic acid derivative 3n | Alepterolic acid-arylformyl piperazinyl derivative | MDA-MB-231 (Breast) | 5.55 ± 0.56 | [8] |
| Benzothiazole-piperazine 1h | Aroyl substituted benzothiazole-piperazine | HUH-7, MCF-7, HCT-116 | Active | [9] |
| Benzothiazole-piperazine 1j | Aroyl substituted benzothiazole-piperazine | HUH-7, MCF-7, HCT-116 | Active | [9] |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Piperazine-thiadiazole 4 | 1,4-bis(5-(substituted)-1,3,4-thiadiazol-2-yl)piperazine | S. aureus | 16 | |
| Piperazine-thiadiazole 6c | 1,4-bis(5-(substituted)-1,3,4-thiadiazol-2-yl)piperazine | S. aureus | 16 | |
| Piperazine-thiadiazole 6d | 1,4-bis(5-(substituted)-1,3,4-thiadiazol-2-yl)piperazine | S. aureus | 16 | |
| Piperazine-thiadiazole 6c | 1,4-bis(5-(substituted)-1,3,4-thiadiazol-2-yl)piperazine | E. coli | 8 | |
| Piperazine-thiadiazole 7b | 1,4-bis(5-(substituted)-1,3,4-thiadiazol-2-yl)piperazine | B. subtilis | 16 | [10] |
| Azole-piperazine 6 | Azole-containing piperazine analog | Various bacteria & fungi | 3.1 - 25 | [11] |
| Azole-piperazine 7 | Azole-containing piperazine analog | Various bacteria & fungi | 3.1 - 25 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Anticancer Activity Assays
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and incubated for another 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Hoechst Staining for Apoptosis
-
Cell Treatment: MDA-MB-231 cells are treated with the test compound (e.g., compound 3n) for 24 hours.
-
Staining: The cells are washed with PBS and then stained with Hoechst 33342 solution (1 µg/mL) for 15 minutes at 37°C in the dark.
-
Visualization: The cells are washed again with PBS and observed under a fluorescence microscope to detect morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.[8]
Antimicrobial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Enzyme Inhibition Assays
Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and a solution of urea are prepared in phosphate buffer.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds (e.g., urea/thiourea derivatives) for a specific time at a set temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.
-
Ammonia Quantification: The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in understanding the mechanism of action and the research approach.
Caption: A generalized workflow for the discovery and evaluation of this compound analogs.
Caption: A simplified diagram of signaling pathways often targeted by piperazine-containing kinase inhibitors.
Conclusion
While direct and extensive SAR studies on this compound analogs are not widely available in the current literature, the analysis of structurally related thione-containing piperazine derivatives provides valuable insights. The presented data suggests that the piperazine scaffold, when appropriately functionalized with thione or thiourea moieties, can yield compounds with significant anticancer and antimicrobial activities. Key SAR observations from related series indicate that the nature and substitution pattern on the aromatic rings attached to the piperazine core, as well as the substituents on the thione or thiourea group, play a crucial role in determining biological potency and selectivity. Further dedicated research focusing specifically on the this compound scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. mdpi.com [mdpi.com]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic pathways to piperazine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Piperazine-2-thione, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry due to its structural similarity to piperazine-2-one, a scaffold found in numerous biologically active molecules. The introduction of a thione group can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent compound, making efficient and versatile synthetic routes to this scaffold highly desirable. This guide provides a comparative analysis of prominent synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this compound is most commonly achieved through a two-step process: the initial synthesis of the lactam precursor, piperazine-2-one, followed by a thionation reaction. This guide will explore two distinct and well-documented methods for the synthesis of piperazine-2-one and a subsequent, detailed protocol for its conversion to the target this compound.
Synthetic Pathways Overview
The two primary pathways for the synthesis of piperazine-2-one that will be compared are:
-
Pathway 1: A two-step synthesis involving the reaction of chloroethylamine with ethyl chloroacetate, followed by cyclization with a base in the presence of an ammonium salt.
-
Pathway 2: A one-pot, three-component synthesis utilizing an aldehyde, (phenylsulfonyl)acetonitrile, and a 1,2-diamine, which offers a more direct route to substituted piperazin-2-ones.
Following the synthesis of piperazine-2-one, a robust thionation step is required. The most prevalent and effective method for this transformation involves the use of Lawesson's reagent.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic pathways to piperazine-2-one, providing a clear comparison of their efficacy.
| Parameter | Pathway 1: Chloroethylamine Route (Example 4)[1] | Pathway 2: One-Pot Synthesis (Example 3e)[2] |
| Starting Materials | Chloroethylamine, Ethyl Chloroacetate, Ammonium Acetate, Pyridine | p-Fluorobenzaldehyde, (Phenylsulfonyl)acetonitrile, Ethylenediamine |
| Overall Yield | 87% | 71% |
| Reaction Time | 12 hours | Not explicitly stated for the full one-pot sequence |
| Reaction Temperature | 40°C and 80°C | -20°C to 25°C |
| Key Reagents | Pyridine, Ammonium Acetate | Quinine-derived urea catalyst, Cumyl hydroperoxide, Triethylamine |
| Number of Steps | 2 (in one pot) | 1 (one-pot, multi-component) |
Experimental Protocols
Pathway 1: Synthesis of Piperazine-2-one from Chloroethylamine[1]
This method involves a two-stage reaction within a single pot, starting with the substitution of chloroethylamine with ethyl chloroacetate, followed by a base- and ammonium salt-mediated cyclization.
Materials:
-
Chloroethylamine (7.9 g)
-
Ethyl chloroacetate (12.2 g)
-
Benzene (600 g)
-
Ammonium acetate (9.3 g)
-
Pyridine (2.0 g)
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
To a reaction vessel, add 7.9 g of chloroethylamine, 12.2 g of ethyl chloroacetate, and 600 g of benzene.
-
Control the reaction temperature at 40°C and stir for 6 hours.
-
Add 9.3 g of ammonium acetate and 2.0 g of pyridine to the reaction mixture.
-
Increase the reaction temperature to 80°C and maintain for an additional 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture and dry the resulting solid to obtain the crude product.
-
Recrystallize the crude product from an acetone-water mixture and decolorize with activated carbon to yield 8.7 g of light white crystals of piperazine-2-one (87% yield).
Pathway 2: One-Pot Synthesis of 3-(4-fluorophenyl)piperazin-2-one[2]
This one-pot procedure involves a cascade of reactions: a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization to afford a substituted piperazin-2-one.
Materials:
-
p-Fluorobenzaldehyde (0.1 mmol)
-
(Phenylsulfonyl)acetonitrile (0.1 mmol)
-
Quinine-derived urea catalyst (eQNU) (0.01 mmol)
-
Anhydrous toluene
-
Cumyl hydroperoxide (CHP) (0.11 mmol)
-
Ethylenediamine (0.12 mmol)
-
Triethylamine (0.2 mmol)
Procedure:
-
Knoevenagel Condensation: In a reaction vessel, combine (phenylsulfonyl)acetonitrile (0.1 mmol), p-fluorobenzaldehyde (0.1 mmol), and the eQNU catalyst (0.01 mmol) in anhydrous toluene to a concentration of 0.3 M.
-
Epoxidation: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20°C. Add cumyl hydroperoxide (0.11 mmol).
-
Domino Ring-Opening Cyclization (DROC): Add ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) to the reaction mixture at 25°C.
-
Upon completion of the reaction, the product is isolated and purified via chromatography to yield 3-(4-fluorophenyl)piperazin-2-one (71% yield).
Thionation of Piperazine-2-one to this compound[3][4]
This general procedure outlines the conversion of a lactam, such as piperazine-2-one, to its corresponding thiolactam using Lawesson's reagent.
Materials:
-
Piperazine-2-one (1 eq)
-
Lawesson's Reagent (0.5-2 eq)
-
Anhydrous Toluene (or other high-boiling solvent like xylene)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve piperazine-2-one (1 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.
-
Dissolve the resulting solid residue in ethyl acetate and wash with water to remove any water-soluble byproducts.
-
Collect the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the ethyl acetate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.
References
Correlation of In Vitro and In Vivo Activity of Piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the development of new drug candidates. This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct piperazine derivatives: the antimicrobial agent TZY-5-84 and the anticancer compound 78, supported by experimental data and detailed protocols.
Antimicrobial Activity: TZY-5-84, a DprE1 Inhibitor
TZY-5-84 is a promising piperazine-containing benzothiazinone analogue that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb). Its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1]
Data Presentation: In Vitro vs. In Vivo Efficacy of TZY-5-84
The following tables summarize the quantitative data from in vitro and in vivo studies of TZY-5-84.
| Parameter | M. tuberculosis H37Rv | Susceptible Clinical Isolates (n=5) | Drug-Resistant Clinical Isolates (n=13) | PBTZ169-Resistant Isolates (n=3) |
| MIC (mg/L) | 0.014 - 0.015 | Susceptible | Susceptible | 4-fold increase vs. H37Rv |
Caption: In vitro minimum inhibitory concentration (MIC) of TZY-5-84 against various strains of Mycobacterium tuberculosis.
| Treatment Group | Dosage | Log10 CFU Reduction in Lungs vs. Untreated Control |
| TZY-5-84 | 12.5 mg/kg | Comparatively efficacious to PBTZ169 at 25 mg/kg |
| PBTZ169 | 25 mg/kg | Significant reduction |
Caption: In vivo efficacy of TZY-5-84 in a murine model of chronic tuberculosis infection.[1]
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay [1]
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv, susceptible and drug-resistant clinical isolates were used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.
-
Assay Procedure: A microplate-based broth microdilution method was employed. Two-fold serial dilutions of TZY-5-84 were prepared in 96-well plates.
-
Inoculum: A standardized inoculum of Mtb was added to each well.
-
Incubation: Plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
In Vivo Murine Model of Chronic Tuberculosis Infection [1]
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Infection: Mice were infected via the aerosol route with a standardized suspension of M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment: Four weeks post-infection, mice were randomly assigned to treatment groups. TZY-5-84 was administered orally by gavage at a dose of 12.5 mg/kg, once daily for four weeks.
-
Efficacy Evaluation: At the end of the treatment period, mice were euthanized, and their lungs and spleens were aseptically removed and homogenized.
-
Bacterial Load Determination: Serial dilutions of the organ homogenates were plated on Middlebrook 7H11 agar. The colony-forming units (CFU) were counted after incubation at 37°C for 3-4 weeks to determine the bacterial load.
Anticancer Activity: N-Alkylated Piperazine Derivative (Compound 78)
Compound 78 is an N-alkylated piperazine derivative that has shown promising antitumor activity, particularly against prostate cancer cells. Its mechanism is suggested to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).
Data Presentation: In Vitro vs. In Vivo Efficacy of Compound 78
The following tables summarize the quantitative data from in vitro and in vivo studies of Compound 78.
| Cell Line | IC50 (µM) |
| PC-3 (Prostate Carcinoma) | Potent Cytotoxicity |
| NUGC-3 (Stomach Carcinoma) | Higher Cytotoxicity than HCT-116 |
| HCT-116 (Colon Carcinoma) | Less Sensitive |
Caption: In vitro cytotoxicity (IC50) of Compound 78 against various human cancer cell lines.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Compound 78 | 30 mg/kg/day | 74.7% |
Caption: In vivo antitumor efficacy of Compound 78 in a PC-3 xenograft mouse model.
Experimental Workflow
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: Human prostate carcinoma (PC-3), stomach carcinoma (NUGC-3), and colon carcinoma (HCT-116) cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Compound 78 for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vivo PC-3 Xenograft Mouse Model
-
Animal Model: Male athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: A suspension of PC-3 cells was injected subcutaneously into the flank of each mouse.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 78 was administered, typically via intraperitoneal injection, at a dose of 30 mg/kg daily. The control group received the vehicle.
-
Tumor Growth Monitoring: Tumor volume was measured periodically (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to that of the control group.
Conclusion
This guide highlights the importance of integrated in vitro and in vivo testing in the evaluation of piperazine-based drug candidates. The presented data for TZY-5-84 and Compound 78 demonstrate how in vitro potency can translate to in vivo efficacy, providing a framework for researchers in the fields of antimicrobial and anticancer drug discovery. The detailed experimental protocols serve as a valuable resource for designing and executing similar translational studies.
References
The Untapped Potential of Piperazine-2-thione: A Comparative Outlook for Drug Discovery Professionals
An objective analysis of the piperazine-2-thione scaffold in the context of established therapeutic agents, providing a roadmap for future research and development.
Currently, a direct head-to-head comparison of this compound with existing drugs is not feasible due to the limited publicly available data on this specific molecule. However, the foundational components of this heterocyclic compound—the piperazine ring and the thione group—are well-represented in a multitude of clinically approved drugs and investigational molecules. This guide provides a comparative analysis of these structural motifs, offering insights into the potential therapeutic applications of this compound and a framework for its future evaluation.
The piperazine ring is a key structural element in numerous drugs, valued for its ability to influence pharmacokinetic properties and interact with various biological targets.[1][2][3][4][5] Similarly, the thione group is a critical pharmacophore in several classes of therapeutic agents. This analysis will delve into the established roles of these components to build a case for the potential of this compound in oncology, inflammatory disorders, and neuroscience.
Hypothesized Therapeutic Applications and Comparative Analysis
Based on the known biological activities of piperazine derivatives and thione-containing compounds, this compound could plausibly be investigated for the following therapeutic applications:
-
Anticancer Activity: The piperazine moiety is a common feature in a wide array of anticancer agents.[1][4][5] Its presence can confer favorable properties such as improved solubility and the ability to interact with various biological targets. Several piperazine-containing drugs have been approved by the FDA for cancer treatment.[1] Thione-containing compounds have also demonstrated significant anticancer effects. Therefore, a hybrid molecule like this compound represents a promising scaffold for the development of novel anticancer therapies.
-
Anti-inflammatory Effects: Piperazine derivatives have been investigated for their anti-inflammatory properties.[3] Piperine, a naturally occurring compound containing a piperidine ring (a close relative of piperazine), has shown significant anti-inflammatory and antioxidant activities.[6][7][8] The thione group is also present in compounds with anti-inflammatory potential. This suggests that this compound could be a candidate for development as a novel anti-inflammatory agent.
-
Neurological Disorders: The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[9][10] Many approved drugs for conditions like psychosis, depression, and anxiety incorporate a piperazine ring.[9] Furthermore, recent research has explored piperazine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's.[10][11][12] Given the prevalence of the piperazine motif in neuropharmacology, this compound warrants investigation for its potential activity in the CNS.
Quantitative Data from Related Compounds
To provide a tangible comparison, the following table summarizes the in vitro activity of various piperazine and thione-containing compounds in relevant assays. It is important to note that these are not direct comparisons with this compound but serve as a benchmark for potential efficacy.
| Compound Class | Compound Example | Target/Assay | IC50/EC50 | Therapeutic Area | Reference |
| Piperazine Derivatives | Imatinib | Bcr-Abl Tyrosine Kinase | 250-1000 nM | Anticancer | N/A |
| Olanzapine | Dopamine D2 Receptor | 11 nM | Antipsychotic | N/A | |
| Aripiprazole | Dopamine D2 Receptor (partial agonist) | 1.5 nM | Antipsychotic | N/A | |
| Thione-Containing Compounds | Methimazole | Thyroid Peroxidase | ~1 µM | Hyperthyroidism | N/A |
| 6-Thioguanine | DNA/RNA synthesis inhibition | Varies | Anticancer | N/A |
Experimental Protocols for Future Investigation
For researchers interested in evaluating the therapeutic potential of this compound, the following are detailed protocols for key experiments in the hypothesized therapeutic areas:
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Nitrite Measurement: After 24 hours, the concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential avenues of research for this compound, the following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and an experimental workflow.
Caption: Hypothetical anticancer signaling pathway for this compound.
Caption: A streamlined experimental workflow for screening this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Anti-inflammatory and antioxidant activities of piperine on t-BHP-induced in Ac2F cells | Semantic Scholar [semanticscholar.org]
- 7. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of Piperazine-2-Thione to its Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the binding mode of a small molecule to its target protein is a cornerstone of modern drug discovery and chemical biology. This guide provides a comparative overview of key experimental techniques and computational methods used to elucidate the precise interactions between a compound of interest, exemplified by piperazine-2-thione, and its protein target. Understanding these interactions at a molecular level is critical for structure-activity relationship (SAR) studies, lead optimization, and confirming the mechanism of action.
Biophysical and Structural Techniques for Binding Mode Validation
A multi-pronged approach employing several biophysical and structural techniques is considered the gold standard for validating a protein-ligand binding mode.[1][2] Each method offers unique insights into the binding event, and their combined application provides a comprehensive and reliable picture of the interaction. The primary techniques are summarized below.
Comparison of Key Experimental Techniques
| Technique | Information Provided | Key Quantitative Data | Throughput | Sample Consumption (Protein) |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic interactions (hydrogen bonds, hydrophobic contacts), solvent structure.[3] | Atomic coordinates, bond lengths, angles. | Low | High |
| NMR Spectroscopy | Information on ligand binding site, conformational changes in the protein and ligand upon binding, binding affinity (Kd), and kinetics (kon, koff).[1][4] | Chemical shift perturbations, Nuclear Overhauser Effects (NOEs), dissociation constants (Kd). | Low to Medium | High |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (kon, koff) and binding affinity (Kd).[5][6] | Association rate constant (kon), dissociation rate constant (koff), dissociation constant (Kd). | Medium to High | Low |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the thermodynamics of binding, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7][8][9] | Dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), entropy change (ΔS). | Low to Medium | Medium |
| Computational Docking | Prediction of the preferred binding pose of the ligand within the protein's binding site, estimation of binding affinity. | Docking score, predicted binding free energy. | High | None (in silico) |
Experimental Protocols
Detailed methodologies for the key experimental techniques are crucial for reproducibility and accurate interpretation of results.
X-ray Crystallography
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or other suitable expression systems, and purified to homogeneity (>95%) using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the ligand (this compound) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[3]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
NMR Spectroscopy (Ligand-Observed and Protein-Observed)
-
Sample Preparation: For protein-observed NMR, the protein is typically isotopically labeled (e.g., with ¹⁵N and/or ¹³C). The ligand and protein are prepared in a suitable buffer.
-
Titration Experiments: A series of NMR spectra (e.g., ¹H-¹⁵N HSQC for protein-observed) are recorded as the ligand is titrated into the protein solution.
-
Data Analysis: Changes in chemical shifts or the appearance of new signals are monitored to identify the binding interface and determine the dissociation constant (Kd).[4] For ligand-observed methods like Saturation Transfer Difference (STD) NMR, the protein is saturated with radiofrequency pulses, and the transfer of saturation to the bound ligand is observed.
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: The target protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the ligand (this compound) is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored in real-time.[5][6]
-
Data Analysis: The resulting sensorgram is analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is calculated.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
Titration: The ligand is injected in small aliquots into the protein solution at a constant temperature.
-
Data Acquisition: The heat released or absorbed during the binding reaction is measured after each injection.[7][8]
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the validation process and the biological context of this compound's action, the following diagrams are provided.
Potential Signaling Pathways Modulated by Piperazine Derivatives
Based on the known biological activities of piperazine-containing compounds, several protein targets and their associated signaling pathways are of interest.
1. Enoyl-ACP Reductase (FabI) Signaling Pathway
Derivatives of piperazine have shown potential as inhibitors of enoyl-ACP reductase, a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[10][11] Inhibition of this pathway disrupts the bacterial cell membrane synthesis, leading to an antibacterial effect.
2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Some piperazine derivatives have been identified as agonists of PPARs, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[12]
3. Sigma-1 Receptor Signaling
Piperazine-containing compounds have been developed as high-affinity ligands for the Sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that modulates calcium signaling.[3][13][14]
Conclusion
Validating the binding mode of a small molecule like this compound to its target protein is a data-rich, iterative process. By combining computational predictions with a suite of biophysical and structural techniques, researchers can build a high-confidence model of the protein-ligand interaction. This detailed understanding is paramount for advancing a compound through the drug discovery pipeline and for elucidating its biological function. The choice of techniques will depend on the specific research question, the properties of the protein and ligand, and the available resources. However, the principles of orthogonal validation and data integration remain central to achieving a robust and accurate understanding of the binding mode.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of Plasmodium falciparum enoyl-ACP reductase and implications on drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Selectivity of Piperazine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate potency, selectivity, and pharmacokinetic properties. However, ensuring selectivity across the vast human kinome and other off-targets remains a critical challenge. This guide provides a framework for assessing the selectivity of piperazine-containing kinase inhibitors, using a representative case study to illustrate the application of key experimental assays and data analysis.
Due to the limited availability of comprehensive public data on the selectivity of piperazine-2-thione analogs, this guide will utilize data from a study on 6-substituted piperazine-containing purine nucleobase analogs to demonstrate the principles of selectivity assessment. This class of compounds shares the core piperazine motif and provides a valuable example of how off-target effects are evaluated.
Quantitative Selectivity Assessment
A primary method for evaluating inhibitor selectivity is to screen the compound against a large panel of kinases. The results are often presented as a percentage of inhibition at a fixed concentration or as IC50/Kd values for a range of targets. This allows for the calculation of a selectivity score, which provides a quantitative measure of the inhibitor's promiscuity.
Table 1: Kinase Selectivity Profile of a Representative Piperazine-Containing Analog (Compound 19)
| Kinase Target | Percent Inhibition at 1 µM | Selectivity Score (S₁₀ at 1 µM) |
| ALK | 99 | 0.01 |
| BTK | 98 | |
| ABL1 | 25 | |
| AURKA | 15 | |
| CDK2 | 10 | |
| EGFR | 5 | |
| FLT3 | 30 | |
| SRC | 85 | |
| VEGFR2 | 70 | |
| p38α (MAPK14) | 45 | |
| ... (data for over 400 kinases) | ... |
Data adapted from a study on 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs.[1] The selectivity score (S₁₀) is the number of kinases with inhibition >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.[1]
Cellular Activity and Cytotoxicity
Beyond enzymatic assays, it is crucial to assess the compound's activity in a cellular context. This includes determining its potency in inhibiting the target kinase within a cell and evaluating its cytotoxic effects on both cancerous and healthy cell lines.
Table 2: In Vitro Cytotoxicity of Representative Piperazine-Containing Analogs
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| 19 | < 5 | < 5 | < 5 |
| 21 | < 10 | < 10 | < 10 |
| 22 | < 10 | < 10 | > 10 |
| 23 | < 10 | > 10 | > 10 |
| 56 | < 10 | < 10 | < 10 |
IC₅₀ values were calculated from cell growth inhibition curves.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor selectivity. Below are methodologies for key assays.
Kinase Profiling: KINOMEscan™
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Experimental Workflow:
Caption: KINOMEscan™ workflow for assessing inhibitor binding.
Protocol:
-
A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The mixture is passed over a capture resin, and unbound components are washed away.
-
The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[2][3][4]
In Vitro Kinase Activity Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ kinase assay workflow.
Protocol:
-
Set up the kinase reaction including the kinase, substrate, ATP, and the test compound in a multiwell plate.
-
Incubate the reaction to allow for ADP production.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced.
-
Measure the luminescence using a luminometer. The inhibition of kinase activity is determined by the reduction in the luminescent signal in the presence of the test compound compared to a control.[5][6][7][8]
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9][10][11][12]
Signaling Pathway Analysis of Key Off-Targets
Understanding the signaling pathways of identified off-targets is crucial for predicting potential side effects and for guiding further lead optimization. Below are simplified diagrams of pathways involving common off-targets for piperazine-containing kinase inhibitors.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Off-target inhibition can lead to cardiovascular side effects.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Piperazine-2-thione: A Comparative Performance Guide for Diverse Assay Formats
A Note on Data Availability: Publicly available, comprehensive comparative performance data for piperazine-2-thione is currently limited. This guide presents the available information and provides a robust framework for benchmarking its performance, drawing parallels with related heterocyclic compounds to offer a practical approach for researchers.
This compound, a sulfur-containing heterocyclic compound, has emerged in patent literature as a molecule of interest in oncology and neuroscience. Its structural similarity to other biologically active piperazine derivatives suggests potential for therapeutic applications. This guide outlines key assay formats for evaluating the performance of this compound and provides a template for comparative analysis against other relevant compounds.
Potential Therapeutic Applications and Relevant Assays
Initial research suggests that this compound may be relevant in the following areas:
-
Oncology: As a potential modulator of cell proliferation and migration, assays relevant to cancer research are crucial for its evaluation.[1]
-
Neuroscience: Its hydrochloride salt has been investigated in the context of dopamine D2 receptor binding, indicating a potential role in neurological pathways.[2]
Proposed Benchmarking Framework
To systematically evaluate the performance of this compound, a multi-faceted approach encompassing cell viability, target engagement, and functional cell-based assays is recommended.
Data Presentation: Comparative Performance of this compound
The following tables provide a template for summarizing quantitative data from key assays, comparing this compound with a hypothetical alternative thione compound and a known inhibitor as a positive control.
Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| U87 (Glioblastoma) | Data not available | |
| Alternative Thione 1 | MCF-7 (Breast Cancer) | 25.4 |
| A549 (Lung Cancer) | 32.1 | |
| U87 (Glioblastoma) | 18.9 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 | |
| U87 (Glioblastoma) | 1.5 |
Table 2: Dopamine D2 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound HCl | Data not available |
| Alternative Piperazine 1 | 150 |
| Haloperidol (Control) | 1.2 |
Table 3: Cell Migration Inhibition in Wound Healing Assay (at 10 µM)
| Compound | % Wound Closure Inhibition |
| This compound | Data not available |
| Alternative Thione 1 | 45% |
| Cytochalasin D (Control) | 95% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, U87) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and control compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Competition Assay: Incubate the membranes with a fixed concentration of a radioligand (e.g., [3H]-Spiperone) and varying concentrations of this compound hydrochloride or control compounds.
-
Incubation and Filtration: Incubate at room temperature for 90 minutes, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Culture: Grow cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and add fresh medium containing this compound or control compounds at a non-toxic concentration.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours using a microscope.
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. The inhibition of wound closure is then determined relative to the untreated control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound in cancer cells.
References
Safety Operating Guide
Navigating the Safe Disposal of Piperazine-2-thione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Piperazine-2-thione, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not retrieved, related compounds such as Piperazine-2,3-dione and other thioamides highlight the need for caution.[1] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized chemical reagents, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a container made of a material compatible with this compound. Often, the original product container is a suitable choice.[3][4][5]
-
Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste.[3][4][6]
-
The container must be in good condition, free from leaks or external chemical residue.[3]
-
-
Waste Accumulation:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple rinse the empty container with a suitable solvent that can dissolve the compound.[4] This rinseate must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[5]
-
Quantitative Data for Waste Management
For safe and compliant laboratory operations, adhere to the following quantitative limits for hazardous waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Container Fill Level | 90% of total capacity | [6] |
| Maximum Accumulation of Hazardous Waste | 55 gallons per satellite accumulation area | [7] |
| Maximum Accumulation of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Piperazine-2-thione
Essential Safety and Handling Guide for Piperazine-2-thione
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is compiled from the SDSs of structurally similar compounds, including Piperazine, Piperazine Anhydrous, and Piperazine-2,3-dione. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances.
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a primary resource for safe operational and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Given the hazards associated with analogous piperazine compounds, this compound should be handled with care, assuming it may be a flammable solid that can cause severe skin and eye damage, and may lead to allergic skin or respiratory reactions.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which may cause irritation or allergic reactions. |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[1] |
| Skin and Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[1][2] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[2]
-
Have an eyewash station and safety shower readily accessible.
-
Assemble all necessary PPE before handling the chemical.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Spill and Disposal Procedures
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory and environmental safety.
Spill Response:
-
Minor Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate emergency response team.
-
Ventilate the area.
-
Follow institutional procedures for large chemical spills.
-
Disposal Plan:
-
Chemical Waste:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Do not dispose of down the drain or into the environment.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Launder contaminated reusable clothing separately before reuse.
-
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Visualizing the Workflow
To ensure clarity in the handling and emergency procedures, the following diagrams illustrate the key decision-making processes.
Caption: Standard workflow for safely handling this compound.
Caption: Decision-making process for responding to a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
